Dodecane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRUBQQJIBEYMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | dodecane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dodecane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026913 | |
| Record name | Dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-dodecane is a clear colorless liquid. (NTP, 1992), Liquid, Colorless liquid; [CAMEO] | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dodecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1785 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-Dodecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
421.3 °F at 760 mmHg (NTP, 1992), 216.3 °C, 215.00 to 217.00 °C. @ 760.00 mm Hg | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Dodecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-Dodecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
165 °F (NTP, 1992), 83 °C (181 °F) - closed cup, 165 °F (74 °C) (Closed Cup), 71 °C (From table) | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Dodecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 77 °F (NTP, 1992), In water, 3.7X10-3 mg/L at 25 °C, Very soluble in ethyl alcohol, ethyl ether, acetone, chloroform, carbon tetrachloride, In salt water, 0.005 mg/L at 20 °C; in sea water, 0.0029 mg/L; in distilled water at 25 °C, 0.0037 mg/L, 3.7e-06 mg/mL at 25 °C | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Dodecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-Dodecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.7487 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7495 g/cu cm at 20 °C | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Dodecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.96 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.96 (Air = 1) | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Dodecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 mmHg at 118 °F ; 0.3 mmHg at 68 °F (NTP, 1992), 0.13 [mmHg], 0.135 mm Hg at 25 °C | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dodecane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1785 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | n-Dodecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The common impurities or contaminants /minor products/ associated with the synthesis of n-dodecane are 5-methyl undecane (5%) and a mixture of 1-hexene and n-hexane. | |
| Record name | n-Dodecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
112-40-3, 93685-81-5, 93924-07-3, 129813-67-8 | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocarbons, C4, 1,3-butadiene-free, polymd., triisobutylene fraction, hydrogenated | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093685815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alkanes, C10-14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093924073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C12-14-alkanes | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129813678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DODECANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8714 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dodecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DODECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11A386X1QH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | n-Dodecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-Dodecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
14.7 °F (NTP, 1992), -9.55 °C, Heat of fusion: 36.8 kJ/mol at melting point, -9.6 °C | |
| Record name | N-DODECANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20320 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Dodecane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5133 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N-Dodecane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031444 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Reaction Kinetics and Combustion Dynamics of N Dodecane
Fundamental Pyrolysis and Oxidation Mechanisms of n-Dodecane
The thermal decomposition and oxidation of n-dodecane, a significant component of diesel and jet fuels, are governed by complex reaction networks. Understanding these fundamental mechanisms is crucial for developing predictive combustion models and improving engine efficiency. This section delves into the key kinetic aspects of n-dodecane's behavior under various temperature and pressure regimes.
Experimental Studies of Intermediate Temperature Pyrolysis and Species Evolution in n-Dodecane
Experimental investigations into the pyrolysis of n-dodecane at intermediate temperatures, typically ranging from 750 K to 1300 K, have been conducted using various apparatus, including flow reactors, jet-stirred reactors, and shock tubes. These studies provide crucial data on the rate of fuel decomposition and the evolution of intermediate chemical species.
In one such study, the pyrolysis and oxidation kinetics of n-dodecane were examined in a flow reactor between 1000 K and 1300 K at atmospheric pressure. Time-history data for n-dodecane, oxygen, and twelve intermediate and product species were collected over residence times of 1 to 40 milliseconds. The results indicated that the fuel initially breaks down into smaller hydrocarbon fragments, predominantly C2-C4 alkenes, which then oxidize to form carbon monoxide researchgate.net.
Another series of experiments in a jet-stirred reactor explored n-dodecane pyrolysis at atmospheric pressure over a temperature range of 773 K to 1073 K. These studies observed a decomposition onset temperature around 900 K. The formation of C0-C2 species was found to increase monotonically with temperature, while key intermediates like propene and 1-butene peaked at approximately 1100 K researchgate.net. Further flow reactor experiments have mapped the mole fractions of various pyrolysis products at temperatures extending up to 1430 K researchgate.netrepec.org.
The data from these experimental studies are essential for the validation and refinement of detailed kinetic models that aim to simulate the complex combustion chemistry of n-dodecane.
Table 1: Key Intermediate Species in n-Dodecane Pyrolysis Use the slider to view data for different temperature ranges.
Investigation of High-Temperature Oxidation Kinetics of n-Dodecane via First-Principles Molecular Dynamics
First-principles molecular dynamics (FPMD) simulations provide a powerful theoretical tool for investigating the initial chemical events in high-temperature combustion without empirical parameters. Studies using this method have elucidated the early oxidation mechanisms of n-dodecane.
FPMD simulations of n-dodecane oxidation reveal that before the dissociation of any carbon-carbon bonds, the parent molecule undergoes oxidation to form species containing multiple functional groups, including carbonyl (C=O), hydroxyl (–OH), ether (–O–), and carboxylic acid (–COOH) groups, a process that releases significant energy acs.org. The initiation of this complex oxidation network involves four primary reaction types: H-abstraction, H-addition, intramolecular H-transfer, and O-addition acs.org.
Among these initial steps, H-abstraction and O-addition reactions occur with the highest frequency. Radicals such as H, OH, HO2, and O are crucial in promoting the oxidation of the n-dodecane molecule acs.org. These computational findings offer novel insights into the intricate oxidation kinetics of long-chain alkanes at high temperatures, complementing experimental observations.
Pressure Effects on n-Dodecane Pyrolysis Characteristics
Pressure is a critical parameter influencing the reaction pathways and product distributions in n-dodecane pyrolysis. Experimental studies have been conducted across a wide pressure range, from near-vacuum (0.0066 atm) to high pressures (40 atm), to characterize these effects researchgate.netrepec.org.
At high pressures, such as 40 atm, and in the temperature range of 830–930 K, the cracking degree of n-dodecane increases with temperature. At temperatures below 890 K, the primary products are larger olefin molecules. As the temperature rises, the proportion of smaller olefins and alkanes increases bit.edu.cn.
Generally, an increase in pressure tends to enhance the rates of bimolecular reactions, such as H-abstraction and recombination reactions, relative to unimolecular dissociation reactions researchgate.netnih.gov. This shift can significantly alter the formation and consumption pathways of primary products. For instance, studies on similar long-chain alkanes have shown that increased pressure can lead to a stronger promoting effect on fuel conversion when chemical initiators are present, a phenomenon attributed to the enhancement of bimolecular reactions involving active small radicals nih.govacs.org. The pyrolysis reactivity of n-alkanes, in general, is observed to increase as the carbon chain length increases from C10 to C14 researchgate.netrepec.org.
Analysis of Primary Consumption Pathways: H-Abstraction and C-C Bond Fission in n-Dodecane
Rate of production analyses based on both experimental data and kinetic modeling consistently identify two main pathways for the initial consumption of n-dodecane: hydrogen abstraction and carbon-carbon (C-C) bond fission researchgate.netrepec.orgresearchgate.net.
H-abstraction: This process involves the removal of a hydrogen atom from the n-dodecane molecule by a radical species. The primary decomposition of n-dodecane is dominated by H-abstraction reactions with small-molecule radicals, particularly methyl (CH3) and ethyl (C2H5) bit.edu.cn. This leads to the formation of six possible isomers of the dodecyl radical (C12H25) researchgate.netbit.edu.cn.
C-C Bond Fission: This unimolecular reaction involves the breaking of a carbon-carbon bond within the n-dodecane molecule, resulting in two smaller alkyl radicals. This pathway is a key initiation step in pyrolysis researchgate.net.
Elucidation of Soot Precursor Formation Mechanisms from n-Dodecane
The formation of soot during combustion is a significant environmental and operational concern. The pyrolysis of n-dodecane produces aromatic species that act as precursors to soot particles. Understanding the chemical pathways leading to these precursors is essential for developing strategies to mitigate soot formation.
Kinetic analyses have shown that for n-dodecane, the key soot precursor, benzene (B151609), is largely produced from the recombination of smaller species, particularly C3 species researchgate.netrepec.org. The β-C-C scission reactions of alkyl radicals contribute to the formation of alkenes, which are then consumed via allylic C-C fission reactions, leading to the radical species that participate in the formation of aromatic rings researchgate.netrepec.org. Capturing the formation of polycyclic aromatic hydrocarbons (PAHs) accurately requires detailed chemical kinetic mechanisms that include these specific reaction pathways osti.govresearchgate.net.
Thermo-Oxidative Degradation Kinetics of n-Dodecane at Low Temperatures
At temperatures below 250 °C, n-dodecane undergoes thermo-oxidative degradation, a process often referred to as autoxidation. This phenomenon is driven by reactions with dissolved oxygen and leads to the formation of various oxidation products, which can degrade fuel quality researchgate.net.
Experimental studies focusing on the initial stages of autoxidation have identified and quantified the products formed in both the gas and liquid phases. The consumption of n-dodecane is accompanied by the formation of oxidized products such as alcohols, ketones, and carboxylic acids researchgate.net. This low-temperature oxidation proceeds through a complex free-radical chain mechanism. Simulations of n-dodecane droplet combustion have also highlighted the role of low-temperature oxidation, which can manifest as cool and blue flames under certain conditions mdpi.com. The multistage self-ignition of n-dodecane is a known characteristic, beginning with cool flames resulting from the decomposition of alkyl hydroperoxides mdpi.com.
Autoxidation Processes and Product Identification in Gas and Liquid Phases
The autoxidation of n-dodecane, a process of slow, flameless oxidation by atmospheric oxygen, is a critical phenomenon in the context of fuel stability and low-temperature combustion. This process leads to the formation of various oxidation products through a free-radical chain mechanism. The nature and distribution of these products are highly dependent on the phase (gas or liquid) and the prevailing temperature and pressure conditions.
In the liquid phase, the autoxidation of n-dodecane primarily involves the formation of hydroperoxides as the initial products. These hydroperoxides can then decompose to form a variety of other oxygenated species. Detailed studies have focused on identifying the products formed at the beginning of the autoxidation process. Through techniques such as spectroscopic and chromatographic characterization, a range of oxidation products in both the gas and liquid phases have been precisely identified and quantified. researchgate.net The reactions, influenced by the presence of dissolved oxygen, lead to a degradation mechanism that is not yet fully understood. researchgate.net
Key products identified in the liquid-phase oxidation of n-dodecane at 200°C include dodecanols, dodecanones, and various carboxylic acids. dtic.mil Intramolecular reaction products such as cyclic ethers, cyclic hydrocarbons, and lactones have also been detected. dtic.mil The formation of higher molecular weight products is suggested by differential thermal analysis (DTA) profiles at advanced stages of oxidation. researchgate.net
In the gas phase, the autoxidation process involves a complex network of reactions initiated by the abstraction of a hydrogen atom from the n-dodecane molecule. This leads to the formation of dodecyl radicals, which then react with oxygen to form peroxy radicals. Subsequent reactions of these peroxy radicals lead to the formation of a wide array of smaller hydrocarbons and oxygenated compounds.
The following table summarizes the key products identified during the autoxidation of n-dodecane in different phases.
Table 1: Identified Products of n-Dodecane Autoxidation
| Phase | Product Class | Specific Compounds Identified |
|---|---|---|
| Liquid | Hydroperoxides | Dodecyl hydroperoxides |
| Liquid | Alcohols | Dodecanols |
| Liquid | Ketones | Dodecanones |
| Liquid | Carboxylic Acids | Various chain-length carboxylic acids |
| Liquid | Cyclic Compounds | Cyclic ethers, cyclic hydrocarbons, lactones |
| Gas | Small Hydrocarbons | C2–C4 alkenes |
| Gas | Oxygenates | Carbon monoxide (CO) |
Kinetic Modeling and Computational Fluid Dynamics (CFD) for n-Dodecane Reactions
The development of comprehensive and accurate kinetic models for n-dodecane combustion is essential for designing and optimizing advanced combustion engines. These detailed models aim to encompass the vast number of elementary reactions that occur during the oxidation and pyrolysis of n-dodecane over a wide range of temperatures, pressures, and equivalence ratios.
Several detailed kinetic models have been proposed for the combustion of normal alkanes up to n-dodecane, particularly for temperatures above 850 K. researchgate.net These models are typically validated against a wide array of experimental data, including results from plug flow reactors, jet-stirred reactors, laminar flame speeds, and ignition delay times measured in shock tubes. researchgate.netresearchgate.net One such model, composed of 737 species and 3629 reactions, was developed and validated using new experimental data from a heated rapid compression machine (RCM) and a heated shock tube (ST) covering temperatures from 621–1320 K and pressures of 8 and 15 bar. researchgate.net
The validation process often reveals discrepancies between model predictions and experimental results, necessitating refinements to the kinetic mechanism. For instance, some models may accurately predict ignition delay times but show deviations in predicting the concentration of certain intermediate species. bohrium.com To improve model performance, researchers often incorporate new rate coefficients from recent literature and refine the reaction pathways. researchgate.netcornell.edu A key aspect of these models is their ability to capture both high-temperature and low-temperature chemistry, including the negative temperature coefficient (NTC) behavior characteristic of larger alkanes. llnl.gov
The table below presents a selection of comprehensive kinetic models for n-dodecane and their key features.
Table 2: Overview of Comprehensive n-Dodecane Kinetic Models
| Model Reference | Number of Species | Number of Reactions | Key Validation Targets |
|---|---|---|---|
| You et al. (2009) researchgate.net | 171 | 1306 | Plug flow reactor, jet-stirred reactor, laminar flame speeds, ignition delay times |
| Mao et al. (2023) researchgate.net | 737 | 3629 | Rapid compression machine, shock tube ignition delay times, flow reactor species profiles |
| Sarathy et al. cornell.edu | (Skeletal model derived from detailed) | (Skeletal model derived from detailed) | Ignition delay times, jet-stirred reactor data |
| LLNL (2017) llnl.gov | (Detailed) | (Detailed) | Ignition delay times |
While comprehensive kinetic models provide a detailed description of combustion chemistry, their large size often makes them computationally prohibitive for use in complex computational fluid dynamics (CFD) simulations. Therefore, the development of simplified or reduced kinetic models is crucial for practical engineering applications. These models aim to retain the predictive capability for key combustion phenomena, such as ignition delay and flame speed, while significantly reducing the number of species and reactions.
One approach to simplification is to recognize that under many combustion conditions, the initial cracking of the large n-dodecane molecule into smaller fragments is a rapid process that can be decoupled from the subsequent oxidation of these fragments. researchgate.net This allows for the development of models that focus on the key fuel cracking pathways. A simplified model based on this principle can predict fuel pyrolysis rates, product distribution, laminar flame speeds, and ignition delays with an accuracy comparable to that of a detailed model. researchgate.net
Another strategy involves creating a hybrid mechanism composed of a fuel-independent core sub-mechanism for C0-C4 chemistry and a small, fuel-dependent sub-mechanism. llnl.gov For n-dodecane, a reduced mechanism has been developed with a fuel-dependent part consisting of just three species and eleven reactions, which still captures both low- and high-temperature decomposition pathways and the NTC behavior. llnl.gov The minimized reaction network method is another approach to generate very compact mechanisms with satisfactory accuracy. mdpi.com
The following table compares a detailed model with a simplified model for n-dodecane combustion.
Table 3: Comparison of Detailed and Simplified n-Dodecane Kinetic Models
| Model Type | Number of Species | Number of Reactions | Key Features |
|---|---|---|---|
| Detailed Model researchgate.net | 171 | 1306 | Comprehensive description of elementary reactions. |
| Simplified Model researchgate.net | (Reduced) | (Reduced) | Decouples fuel cracking from fragment oxidation; predicts key combustion properties. |
| Reduced Hybrid Model llnl.gov | (Core + 3 fuel-specific) | (Core + 11 fuel-specific) | Captures low- and high-temperature pathways and NTC behavior. |
| Minimized Network Model mdpi.com | 46 | 91 | Extremely compact with satisfactory accuracy for engineering applications. |
Computational Fluid Dynamics (CFD) coupled with chemical reaction models is a powerful tool for simulating the thermal decomposition (pyrolysis) of n-dodecane, particularly in applications like regenerative cooling for hypersonic vehicles where the fuel also acts as a coolant. researchgate.net These simulations aim to predict the endothermic performance of the fuel and the distribution of decomposition products.
Simulations of n-dodecane thermal decomposition in a cylindrical tube have been performed using a 1-step global mechanism known as the proportional product distribution (PPD) model. jkosco.orgjkosco.org These studies investigate the effects of varying mass flow rates on the conversion rate of the fuel and the endothermic characteristics of the reaction under supercritical conditions. jkosco.orgjkosco.org The results indicate that as the mass flow rate increases, the fuel conversion rate and the extent of the endothermic reaction decrease. jkosco.org
The table below summarizes the findings from CFD simulations of n-dodecane thermal decomposition.
Table 4: Key Findings from CFD Simulations of n-Dodecane Thermal Decomposition
| Simulation Parameter | Effect of Increasing the Parameter | Reference |
|---|---|---|
| Mass Flow Rate | Decreased fuel conversion rate | jkosco.org |
| Mass Flow Rate | Decreased volume of endothermic reaction | jkosco.org |
| Model Complexity (1-step vs. multi-step) | Multi-step models provide more accurate predictions of conversion and temperature | nih.gov |
Chemical kinetic models inherently contain uncertainties in their parameters, such as reaction rate coefficients. These uncertainties can propagate through the model and lead to significant deviations between predictions and experimental observations. Uncertainty minimization techniques are therefore employed to refine kinetic models and improve their predictive accuracy.
One such technique is the method of uncertainty minimization using polynomial chaos expansions (MUM-PCE). This method has been used to constrain the uncertainty in kinetic models by comparing model predictions with experimental data for key combustion properties like laminar flame speeds. nist.gov By constraining a model with data from a set of foundational fuels, the uncertainty in predicting the behavior of other fuels can be significantly reduced. nist.gov
For n-dodecane, it has been demonstrated that after applying uncertainty minimization using a selected set of combustion data, the predictions of the resulting optimized model are notably improved for a wide range of n-dodecane datasets. researchgate.net This includes datasets that were not part of the initial optimization target list, indicating the robustness of the optimized model. researchgate.net The process of identifying the most influential reactions through sensitivity analysis is a key step in guiding the optimization of the kinetic mechanism.
Non-equilibrium plasma discharges offer a novel way to enhance combustion processes by promoting fuel pyrolysis and oxidation at low temperatures. nsf.govosti.govprinceton.eduresearchgate.net Studies on plasma-assisted combustion of n-dodecane have shown that a nanosecond-pulsed discharge can dramatically accelerate its decomposition and subsequent oxidation. osti.govprinceton.eduresearchgate.net
A plasma-assisted kinetic model for n-dodecane pyrolysis and oxidation in N2/O2 mixtures has been developed and validated against experimental data. nsf.gov This model incorporates reactions involving electronically excited species and NOx chemistry. nsf.govprinceton.edu Pathway analysis reveals that electronically excited nitrogen (N2*) plays a significant role in the pyrolysis of n-dodecane. osti.govresearchgate.net In the presence of oxygen, the primary consumption of n-dodecane shifts to reactions with atomic oxygen (O) and hydroxyl radicals (OH), which are generated by the plasma. nsf.govyoutube.com
The interaction between NOx and fuel radicals is also a crucial aspect of plasma-assisted combustion. The addition of n-dodecane has been observed to significantly reduce the concentration of nitric oxide (NO), suggesting a strong kinetic effect of NO on low-temperature combustion through NO-RO2 and NO2-fuel radical reaction pathways. osti.govprinceton.eduresearchgate.net
The following table summarizes the key reaction pathways in plasma-assisted n-dodecane combustion.
Table 5: Dominant Reaction Pathways in Plasma-Assisted n-Dodecane Combustion
| Condition | Primary Fuel Consumption Pathway | Key Species Involved |
|---|---|---|
| Pyrolysis | Dissociation by electronically excited N2 | N2(A), N2(a') |
| Oxidation | H-abstraction by O and OH radicals | O, OH, C12H25 |
| Oxidation | Catalytic cycle involving NOx | NO, RO2, NO2 |
Plasma-Assisted Pyrolysis and Oxidation Kinetics of n-Dodecane
Impact of Non-Equilibrium Plasma Discharges on n-Dodecane Activation
Non-equilibrium plasma discharges have a significant impact on the activation of n-dodecane at low temperatures. These plasmas, particularly those generated by nanosecond-pulsed discharges (NSD), can dramatically accelerate the pyrolysis and oxidation of n-dodecane. princeton.eduosti.govresearchgate.net This is achieved through plasma-assisted low-temperature reactions and the volumetric production of excited species. nsf.gov The high reduced electric field (E/N) generated during these discharges increases electron temperatures, which in turn enhances the kinetic effects on combustion reactions. nsf.gov
The primary mechanism of activation involves electron-impact molecular dissociation, excitation, and ionization. nsf.gov In nitrogen-diluted environments, the electron energy is primarily transferred to excite nitrogen molecules. youtube.com These electronically excited nitrogen species then play a crucial role in the subsequent chemical reactions that lead to the breakdown of n-dodecane. princeton.edu
Experimental studies using nanosecond repetitively-pulsed dielectric barrier discharges (DBD) have demonstrated that this method is effective in promoting the decomposition of n-dodecane. osti.govresearchgate.net The plasma facilitates new reaction pathways that are not typically accessible at low temperatures, thereby bypassing the slower, rate-limiting steps of conventional thermal combustion. oapen.org
Role of Electronically Excited Species in n-Dodecane Pyrolysis and Oxidation
Electronically excited species are central to the plasma-assisted pyrolysis and oxidation of n-dodecane. In nitrogen-rich environments, electronically excited nitrogen (N₂*) is a key player. princeton.edu Pathway analysis reveals that the major pyrolysis pathway for n-dodecane is its dissociation by electronically excited N₂(A) and N₂(a'). nsf.gov
During oxidation, electronically excited oxygen species such as O(¹D) and O(¹S) also contribute to the consumption of n-dodecane and the production of intermediates like formaldehyde (B43269) (CH₂O). nsf.gov However, in the presence of plasma-generated atomic oxygen (O) and hydroxyl radicals (OH), the consumption of n-dodecane is primarily driven by these radicals. nsf.gov The O radicals produced in the plasma promote H-abstraction reactions, forming dodecyl radicals (C₁₂H₂₅) and OH. The OH radicals then further accelerate fuel consumption. nsf.gov
The interaction between n-dodecane and electronically excited species can be summarized in the following key reactions:
| Reactants | Products | Role in Combustion |
| n-C₁₂H₂₆ + N₂* | Fuel Radicals | Initiation of pyrolysis |
| n-C₁₂H₂₆ + O(¹D), O(¹S) | Fuel Radicals + CH₂O | Fuel consumption and intermediate formation |
| n-C₁₂H₂₆ + O | C₁₂H₂₅ + OH | Primary fuel consumption pathway in oxidation |
| n-C₁₂H₂₆ + OH | C₁₂H₂₅ + H₂O | Propagation of oxidation reactions |
This table illustrates the key reactions involving electronically excited species and radicals in the plasma-assisted combustion of n-dodecane.
Kinetic Enhancement in Low-Temperature Plasma-Assisted n-Dodecane Combustion
Low-temperature plasma significantly enhances the kinetics of n-dodecane combustion, enabling reactions to proceed at temperatures where they would otherwise be extremely slow. researchgate.net This kinetic enhancement is a direct result of the active species generated by the plasma, which open up new, more efficient reaction pathways. oapen.org
A notable effect is the dramatic acceleration of fuel oxidation at low temperatures. princeton.edu For instance, O radicals generated in the plasma promote the production of OH and C₁₂H₂₅, which in turn accelerates the production of more OH radicals through a cyclical process involving peroxy radicals (C₁₂H₂₅O₂) and hydroperoxy-dodecyl radicals (C₁₂H₂₄OOH). nsf.gov
The following table summarizes the key kinetic effects observed in low-temperature plasma-assisted n-dodecane combustion:
| Phenomenon | Key Species Involved | Consequence |
| Accelerated Fuel Oxidation | O, OH, C₁₂H₂₅ | Rapid fuel consumption at low temperatures. |
| Catalytic Cycle | NO, NO₂, C₁₂H₂₅O₂ | Significant modification of oxidation pathways. |
| Enhanced Radical Pool | N₂*, O(¹D), O(¹S) | Bypassing of slow thermal initiation steps. |
This table outlines the principal mechanisms through which low-temperature plasma enhances the combustion kinetics of n-dodecane.
Catalysis and Chemical Conversion Processes Involving N Dodecane
Hydroisomerization and Hydrocracking of n-Dodecane
Hydroisomerization and hydrocracking are crucial refinery processes for upgrading the quality of fuels. These processes involve bifunctional catalysts that possess both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal rearrangement.
Supported platinum catalysts are widely investigated for the hydroisomerization of n-dodecane. The performance of these catalysts is influenced by several factors, including the nature of the support, the platinum loading, and the reaction conditions. For instance, catalysts based on zirconia and alumina-supported tungsten oxides with a small loading of platinum (0.3 wt% Pt) have been studied for n-dodecane hydroisomerization. csic.es The addition of platinum to these supports is essential for the hydrogenation/dehydrogenation steps in the isomerization process. The catalytic activity is also dependent on the platinum particle size, its dispersion, and its valence state. researchgate.net
The choice of support material significantly impacts the catalytic performance in n-dodecane hydroisomerization. Alumina-supported catalysts generally exhibit higher catalytic activity compared to their zirconia counterparts. mdpi.com This is attributed to the higher surface area and acidity of alumina (B75360) supports. csic.esmdpi.com For example, a PtW/Al catalyst demonstrated superior performance in n-dodecane hydroisomerization due to its higher acidity and larger surface area compared to zirconia-based catalysts. mdpi.com
The reduction temperature also plays a crucial role as it affects the metal dispersion, which in turn influences the catalytic activity. mdpi.com The preparation method of the catalyst, such as a single-step wet impregnation, has been shown to result in more active catalysts for n-dodecane hydroisomerization compared to methods involving several consecutive steps. csic.es
Table 1: Comparison of Alumina and Zirconia Supported Catalysts
| Catalyst Support | Key Properties | Impact on n-Dodecane Hydroisomerization |
|---|---|---|
| Alumina | Higher surface area and acidity. csic.esmdpi.com | Higher catalytic activity. mdpi.com |
| Zirconia | Lower surface area and acidity compared to alumina. mdpi.com | Lower catalytic activity compared to alumina-supported catalysts. mdpi.com |
In the hydroisomerization of n-dodecane, controlling the selectivity towards desired products, such as branched C12 isomers (iso-dodecanes), while minimizing the formation of lighter cracked products is a primary goal. The selectivity is governed by the balance between the metal and acid functions of the catalyst. cup.edu.cn
For zirconia- and alumina-supported platinum catalysts, branched C12 hydrocarbons are the main products, with a selectivity of around 80%. mdpi.com The type of zeolite used as a support also plays a critical role in selectivity. For instance, Pt/ZSM-23 catalysts tend to crack the C-C bond near the middle of the n-dodecane chain, whereas Pt/ZSM-22 catalysts favor breaking the carbon chain near the end. cup.edu.cn Highly siliceous ZSM-22 with low Pt loading has demonstrated high isomer selectivity due to a good balance between metal and acid functions. rsc.org The pore structure of the zeolite is also a key factor; for example, a 0.3 Å difference in zeolite channel size can significantly impact isomer selectivity. rsc.org
The acidic properties of the catalyst, including the type, strength, and density of acid sites, are directly linked to the conversion of n-dodecane and the selectivity of the reaction.
Acid Site Density: An increase in the total acid site density on a catalyst generally leads to a higher conversion of n-dodecane. mdpi.com Studies on modified ZSM-22 catalysts showed that n-dodecane conversion increased from 1.1% to 96.6% as the acidity increased, although this was accompanied by a reduction in isomerization selectivity. researchgate.net
Acid Site Strength: The strength of the acid sites influences the reaction pathway. Catalysts with medium-strength Brønsted acid sites have been found to be suitable for achieving high isododecane selectivity. cup.edu.cnresearchgate.net Strong acid sites can lead to more stable carbenium ions, intensifying β-scission reactions and thus increasing cracking. mdpi.com
Location of Acid Sites: The distribution of Brønsten acid sites within the zeolite channels has a significant impact. For Pt/beta catalysts, a higher concentration of Brønsted acid sites in the larger channels (0.66 × 0.67 nm) resulted in lower catalytic activity but higher isomerization selectivity. rsc.orgrsc.org Conversely, more Brønsted acid sites in the smaller channels (0.56 × 0.56 nm) led to higher catalytic activity and increased cracking selectivity. rsc.orgrsc.org
Table 2: Influence of Acid Site Characteristics on n-Dodecane Conversion
| Acid Site Characteristic | Influence on n-Dodecane Conversion and Selectivity |
|---|---|
| Increased Acid Site Density | Higher n-dodecane conversion, but potentially lower isomerization selectivity. mdpi.comresearchgate.net |
| Medium Strength Brønsted Acid Sites | Favorable for high isothis compound selectivity. cup.edu.cnresearchgate.net |
| Strong Acid Sites | Promotes cracking reactions. mdpi.com |
| Acid Sites in Larger Zeolite Channels | Lower activity, higher isomerization selectivity. rsc.orgrsc.org |
| Acid Sites in Smaller Zeolite Channels | Higher activity, higher cracking selectivity. rsc.orgrsc.org |
Hierarchical zeolites, which possess both micropores and mesopores, have shown enhanced performance in the hydroisomerization of n-dodecane. The presence of mesopores improves diffusion of the bulky This compound (B42187) molecules to the active sites within the micropores, leading to higher catalytic activity.
A study on hierarchical ZSM-22 zeolites prepared by a dual-protected alkali treatment demonstrated that the resulting catalyst, after loading with 0.5 wt% Pt, achieved a high isomer yield of 73.4%. acs.org The improved performance was attributed to the large amount of small mesopores and pore-mouths created during the treatment. acs.org Similarly, tailoring the textural properties and acidity of hierarchical SSZ-32 zeolites through post-synthetic treatments has been explored to optimize the hydroisomerization of long-chain n-alkanes. mdpi.com
Steam Reforming of n-Dodecane for Hydrogen Production
Steam reforming of n-dodecane is a promising method for producing hydrogen, particularly for applications such as fuel cells. This process involves the reaction of n-dodecane with steam at high temperatures in the presence of a catalyst.
Various catalysts have been investigated for this process, including perovskite-derivative Ni-based catalysts and platinum-based catalysts. mdpi.comcnr.it In one study, LaNiO3 perovskite materials doped with rare earth elements were used to synthesize Ni-based catalysts. mdpi.com The LaCePrNiO3 catalyst exhibited the highest activity, achieving an n-dodecane conversion rate of 88% and a hydrogen-production rate of 6500 µmol/min at 600 °C. mdpi.com The addition of platinum to Ni/Al2O3 catalysts has been shown to enhance the conversion rate and hydrogen yield, as well as improve resistance to coking. researchgate.net
The performance of the steam reforming process is also influenced by operating conditions such as temperature and the steam-to-carbon (S/C) ratio. Higher temperatures generally lead to higher hydrogen yields and conversions. researchgate.net For a 0.6-Pt/CeO2 catalyst, total n-dodecane conversion and a high H2 concentration of 73% were achieved at an S/C ratio of 2.5. cnr.it
Development of Ru-Ni-CeO2-Al2O3 Catalysts for n-Dodecane Reforming
The development of new, highly active catalysts for hydrogen production from n-dodecane has led to the successful preparation of RuO-NiO-CeO2-Al2O3 catalysts. researchgate.net These catalysts, with varied nickel (Ni) loadings, were synthesized using a sol-gel method. researchgate.net The goal of this research is to advance steam reforming of n-dodecane for hydrogen production. researchgate.net Characterization of these catalysts was performed using various analytical techniques, including X-ray diffraction (XRD), temperature-programmed reduction (TPR), and BET surface area analysis. researchgate.net Ruthenium (Ru) based catalysts, while more expensive than Ni-based ones, show significantly better catalytic activity and resistance to carbon deposition, making them promising for diesel reforming. researchgate.net The addition of a small amount of Ru has been found to significantly improve the activity, selectivity, and stability of Ni/CeO2-Al2O3 catalysts. researchgate.net
Effects of Catalyst Composition and Structure on Activity and Coke Formation
The composition of Ru-Ni-CeO2-Al2O3 catalysts plays a critical role in their performance and longevity. The presence of ruthenium (Ru) and ceria (CeO2) enhances the reducibility of the catalyst. researchgate.net Specifically, a catalyst with a composition of 1 wt % Ru, 2.5 wt % Ni, and 3 wt % CeO2 on an Al2O3 support (designated 1R2.5N3CA) demonstrates a larger nickel surface area and higher basicity compared to other formulations. researchgate.net This enhanced basicity and nickel dispersion contribute to its superior activity and hydrogen yield. researchgate.netmdpi.com
Ruthenium is particularly important for improving catalytic stability and reducing coke formation. researchgate.net Bimetallic catalysts containing Ru show improved resistance to carbon deposition, a common issue that deactivates nickel-based catalysts. researchgate.netrsc.org The addition of CeO2 as a promoter in Ni/γ-Al2O3 catalysts also has a positive effect on catalytic activity, stability, and the suppression of carbon formation. exlibrisgroup.com Ceria's oxidative properties are believed to contribute to this stability and reduced coking. exlibrisgroup.com The interaction between the metal and the support is also crucial; strong metal-support interactions can sometimes reduce catalytic activity but also decrease carbon deposition. exlibrisgroup.com In contrast, using supports like MgO-Al2O3 can suppress the formation of less active solid solutions (e.g., NiAl2O4), leading to higher metal dispersion and improved performance. mdpi.com
| Component | Primary Role/Effect | Source |
|---|---|---|
| Ruthenium (Ru) | Enhances catalytic activity, stability, and resistance to coke formation. | researchgate.net |
| Ceria (CeO2) | Improves catalyst reducibility, stability, and suppresses carbon deposition due to its oxidative properties. | researchgate.netexlibrisgroup.com |
| Nickel (Ni) | Primary active metal for reforming; prone to deactivation by coking and sintering. | mdpi.com |
| Alumina (Al2O3) | Support material; its interaction with Ni can affect catalyst performance. | mdpi.comexlibrisgroup.com |
Optimization of Reaction Parameters (Temperature, Space Velocity, Steam/Carbon Ratio)
The efficiency of n-dodecane reforming is highly dependent on reaction conditions. Studies involving Ru-Ni-CeO2-Al2O3 catalysts have investigated the effects of reaction temperature, space velocity, and steam-to-carbon (S/C) ratio to optimize hydrogen production. researchgate.net Generally, increasing the reaction temperature favors the endothermic steam reforming reaction, leading to higher conversion and hydrogen yield. researchgate.netmdpi.com For instance, in methane reforming, an optimal temperature range is often between 800 and 1150 K. mdpi.com
The gas hourly space velocity (GHSV) is another critical parameter; it determines the residence time of the reactants on the catalyst surface. mdpi.com The steam/carbon ratio also significantly influences the reaction, with a higher ratio typically favoring the reforming process and helping to suppress coke formation. researchgate.net The performance of the 1R2.5N3CA catalyst was evaluated under various temperatures, space velocities, and S/C ratios to determine the optimal conditions for maximizing the hydrogen yield from n-dodecane. researchgate.net
Catalytic Cracking of n-Dodecane to Light Olefins
Application of Phosphorous- and Metal-Modified Nanozeolite Y Catalysts
Nanozeolite Y has emerged as a promising catalyst for the catalytic cracking of n-dodecane to produce light olefins like ethylene (B1197577) and propylene. nih.govacs.org To enhance its performance, nanozeolite Y has been modified with phosphorus (P) and various metals. nih.govacs.org Phosphorus is introduced via impregnation, while metals such as zirconium (Zr) and cobalt (Co) are incorporated through ion exchange. nih.gov
The catalytic activity is tested at temperatures ranging from 550 to 600 °C. nih.govacs.org Results show that both conversion and olefin yield increase with temperature. nih.govacs.org Modification with 1 wt% phosphorus led to a maximum olefin yield of 63%, with a high selectivity toward ethylene. nih.govacs.org The introduction of cobalt resulted in similar activity to the P-modified catalyst and was also found to decrease the amount of coke. nih.govacs.org However, modification with zirconium led to a reduction in catalytic activity, which was attributed to the blockage of the zeolite's porous structure by excessive metal distribution. nih.govacs.org
| Catalyst Modification | Effect on Performance | Maximum Olefin Yield | Source |
|---|---|---|---|
| 1 wt% Phosphorus (P) | Significantly increases olefin yield, high selectivity to ethylene. | 63% | nih.govacs.org |
| Cobalt (Co) | Exhibits activity similar to P-modified catalyst, decreases coke formation. | N/A | nih.govacs.org |
| Zirconium (Zr) | Reduces catalytic activity due to pore blockage. | N/A | nih.govacs.org |
Impact of Zeolite Acidity and Pore Structure on Olefin Selectivity
The acidity and pore structure of zeolite catalysts are crucial factors that determine their effectiveness in cracking long-chain hydrocarbons like n-dodecane. nih.gov Zeolites possess both Brønsted and Lewis acid sites, which play a key role in the cracking mechanism via carbenium ion intermediates. nih.govfrontiersin.org However, the small pores of conventional microporous zeolites can lead to slow mass transfer and rapid deactivation due to coke formation. acs.org Using nanosized zeolites helps to mitigate these diffusion limitations. acs.org
Modifying nanozeolite Y through methods like ion exchange, calcination, and steam treatment can alter its acidic properties. rsc.org The introduction of phosphorus, for example, can change the coordination of aluminum atoms in the zeolite framework from tetrahedral to octahedral, which in turn affects the catalyst's acidity. nih.govacs.org These modifications often result in a decrease in the total number of acid sites, particularly creating a balance of weak and medium acid sites. nih.govrsc.org This tuning of acidity is critical for enhancing olefin selectivity. nih.gov For instance, reducing the number of strong Brønsted acid sites can suppress hydrogen transfer reactions, which convert olefins to less desirable paraffins and aromatics, thereby increasing the yield of light olefins. frontiersin.orgresearchgate.net The pore structure also influences shape selectivity, affecting the distribution of olefin products. researchgate.net
Acid/Base-Treated Activated Carbon Catalysts for Low-Temperature Endothermic Cracking of n-Dodecane
For applications such as heat management in hypersonic vehicles, the low-temperature endothermic cracking of n-dodecane is of significant interest. mdpi.com Acid/base-treated activated carbon (AC) has been investigated as a novel catalyst for this process. mdpi.com These catalysts have shown superior performance compared to conventional ZSM-5 catalysts at 450 °C and 4 MPa. mdpi.com
The treatment process modifies the surface of the activated carbon. Base treatment, for example with sodium hydroxide (B78521) (NaOH), creates defects and unsaturated sp3 hybridized carbon atoms that act as Lewis acid sites. mdpi.com Subsequent acid treatment, with a substance like nitric acid (HNO3), generates oxygen functional groups such as carboxylic acids, which act as Brønsted acid sites. mdpi.com
Among the prepared catalysts, an AC catalyst first treated with NaOH and then with HNO3 (denoted AC-3Na-N) was the most active. mdpi.com It achieved the highest liquid fuel conversion of 77.4% and demonstrated the best selectivity toward light olefins and the highest heat sink capacity. mdpi.com This performance significantly surpassed that of untreated AC (45.5%) and the ZSM-5 catalyst (48.3%) under the same conditions. mdpi.com Furthermore, under these supercritical conditions, coke formation is thermodynamically avoided. mdpi.com At higher temperatures (550 °C), AC catalysts coated on metal foam can achieve gas yields as high as 72 wt% and a heat sink of 1805 Btu/lb, though coke formation becomes more significant. acs.orgnih.gov
Identification and Role of Brønsted and Lewis Acid Sites in Catalytic Cracking
In the catalytic cracking of n-dodecane, the acidic properties of the catalyst are paramount, with both Brønsted and Lewis acid sites playing distinct and crucial roles in the reaction mechanism. psu.edu Brønsted acids are proton donors, while Lewis acids are electron acceptors. psu.edu The interplay between these two types of acid sites governs the initiation of cracking reactions, the formation of key intermediates, and the distribution of the final products.
The cracking process over solid acid catalysts is initiated through the formation of carbocations. psu.edu Brønsted acid sites facilitate this by protonating the paraffin (B1166041), leading to the formation of a penta-coordinated alkanium ion. mdpi.com This unstable intermediate then decomposes into smaller, more stable carbenium ions and light paraffins like methane or ethane. mdpi.com Alternatively, carbenium ions can be generated at Lewis acid sites through hydride abstraction from the paraffin molecule. psu.edumdpi.com
The specific roles and effects of these acid sites have been investigated using various catalysts:
Zeolites: In zeolites like ZSM-5 and nanozeolite Y, the nature and distribution of acid sites are critical. The introduction of zirconium (Zr) into nanozeolite Y has been shown to increase Brønsted acid density, which enhances the conversion of heavy oils. nih.govacs.org Conversely, the creation of new Lewis acid sites can serve as adsorption points for newly formed olefins. nih.gov The location of Brønsted acid sites within the zeolite's channel structure also significantly impacts selectivity. For instance, in Pt/beta zeolites, a higher concentration of Brønsted acid sites in the larger channels (0.66 × 0.67 nm) favors isomerization, whereas more sites in the smaller channels (0.56 × 0.56 nm) leads to higher cracking activity. rsc.org
Activated Carbon (AC): Treatment of activated carbon can generate both types of acid sites. Base treatment can form unsaturated sp³ hybridized carbon atoms that act as Lewis acid sites. mdpi.com Subsequent acid treatment can introduce functional groups like carboxylic acids (COOH), which function as Brønsted acid sites. mdpi.com The combination of these sites with strong acidity was found to be effective for the low-temperature cracking of n-dodecane. mdpi.com
The following table summarizes the distinct functions of Brønsted and Lewis acid sites during the catalytic cracking of n-dodecane.
| Acid Site Type | Mechanism of Action | Role in n-Dodecane Cracking | Resulting Products |
| Brønsted Acid | Donates a proton (H+) to the alkane. psu.edu | Initiates cracking via protolysis, forming a penta-coordinated alkanium ion intermediate. mdpi.com | Light paraffins (methane, ethane), smaller carbenium ions. mdpi.com |
| Lewis Acid | Accepts a hydride ion (H-) from the alkane. psu.edu | Generates carbenium ions through hydride abstraction. mdpi.com Can also act as adsorption sites for olefins. nih.gov | Smaller carbenium ions, promotes further reactions of olefins. |
n-Dodecane as a Chemical Probe in Catalytic Studies
Due to its well-defined structure and representative nature, n-dodecane serves as a valuable model compound, or chemical probe, in a wide range of catalytic studies. patsnap.com It is frequently used to represent heavier hydrocarbon fractions like kerosene, diesel, and heavy naphtha in laboratory-scale experiments, allowing researchers to investigate catalytic performance and reaction mechanisms under controlled conditions. researchgate.netnih.gov
The use of n-dodecane as a probe molecule offers several advantages:
Representative Model: As a long-chain linear alkane, its cracking and isomerization behavior provides insights into the conversion of more complex feedstocks found in petroleum refining. patsnap.comnih.gov
Mechanism Elucidation: Studying the conversion of n-dodecane helps in understanding fundamental catalytic processes, such as the roles of different acid sites, the effect of pore structure, and the pathways of coke formation. rsc.orgresearchgate.net
Catalyst Evaluation: It is employed to assess the activity, selectivity, and stability of various catalysts, including zeolites (e.g., ZSM-5, Zeolite Y, BEA), activated carbon, and bifunctional metal/acid catalysts. mdpi.comresearchgate.netnih.govresearchgate.net For example, the hydroisomerization of n-dodecane is a key reaction used to evaluate catalysts designed to improve the cold-flow properties of diesel fuel. researchgate.net
Kinetic Modeling: The reaction of n-dodecane is used to develop kinetic models that can describe the complex network of reactions occurring during catalytic cracking, including the effects of operating conditions like temperature and pressure. researchgate.net
In some experimental setups, n-dodecane is also utilized as an internal standard for analytical purposes, such as in the study of Diels-Alder cycloaddition reactions where it helps in the accurate quantification of reaction products. tue.nl The growing emphasis on sustainable chemical processes has further solidified n-dodecane's role as a model compound for developing greener catalytic technologies aimed at converting biomass-derived hydrocarbons into valuable chemicals. patsnap.comnih.gov
N Dodecane in Multiphase Systems and Separation Science
Solvent Extraction Applications of n-Dodecane
N-dodecane is a crucial component in various solvent extraction systems due to its favorable physical properties, such as high boiling point, low volatility, and immiscibility with water. These characteristics make it an ideal diluent for carrying extractant molecules in multiphase separation processes.
In the realm of nuclear fuel reprocessing, the Plutonium Uranium Refining by Extraction (PUREX) process is a cornerstone technology for separating uranium and plutonium from fission products in spent nuclear fuel. bsee.gov This process predominantly employs a solvent system consisting of tri-n-butyl phosphate (B84403) (TBP) as the extractant, diluted in n-dodecane. bsee.govresearchgate.net Typically, a concentration of 30% TBP in n-dodecane is utilized. researchgate.net
The primary role of n-dodecane in this system is to act as a diluent, a carrier for the TBP extractant. The choice of n-dodecane is attributed to its chemical stability and resilience to degradation under the harsh radioactive and chemical conditions of the reprocessing environment. researchgate.net While TBP is the active component that complexes with uranium and plutonium, n-dodecane provides the necessary organic phase for the liquid-liquid extraction process. bsee.gov The use of n-dodecane as a diluent also helps to control the physical properties of the organic phase, such as viscosity and density, which are important for efficient phase separation. researchgate.net However, repeated use and exposure to radiation and reactive chemicals can lead to the degradation of both TBP and, to a lesser extent, n-dodecane, forming products that can interfere with the extraction process. researchgate.net
A proposed alternative route for nuclear fuel reprocessing involves the spontaneous splitting of an organic phase, such as TBP/n-dodecane loaded with uranium and thorium, into two distinct organic phases by altering temperature or nitric acid concentration. researchgate.net This method has demonstrated the potential for separating actinides, with one phase enriched in thorium and the other in surplus uranium. researchgate.net
The separation of lanthanides and actinides is a significant challenge in nuclear fuel cycle closure. rsc.org N-dodecane-based solvent extraction systems are extensively researched for this purpose, employing various extractants that exhibit selectivity for these metal ions. The extraction mechanism is highly dependent on the nature of the extractant and the composition of the aqueous phase, particularly the concentration of nitric acid.
Several classes of extractants have been investigated in n-dodecane diluent for the separation of lanthanides and actinides:
Diglycolamides (DGAs): Extractants like N,N,N′,N′-tetraoctyldiglycolamide (TODGA) and N,N,N′,N′-tetra(2-ethylhexyl)diglycolamide (T2EHDGA) have shown high efficiency in co-extracting trivalent actinides and lanthanides from nitric acid solutions. rsc.orgresearchgate.net The distribution coefficients for these metal ions generally increase with increasing nitric acid concentration, indicating the important role of the nitrate (B79036) anion in the extraction process. ijirss.com Slope analysis suggests that multiple DGA molecules coordinate with a single metal ion to form the extracted complex. ijirss.comtandfonline.com For instance, with TODGA in n-dodecane, it is estimated that three molecules coordinate with Th(IV), U(VI), and Pu(IV), while four molecules coordinate with Am(III) and Cm(III). tandfonline.comacs.org In nonpolar diluents like n-dodecane, it is suggested that three to four TODGA molecules can form reverse micelles that encapsulate the trivalent metal ions. zenodo.org
Acidic Extractants: In combination with neutral extractants, acidic extractants like 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]) can be used in n-dodecane for selective stripping of minor actinides from lanthanides. rsc.org This forms the basis of the Actinide Lanthanide Separation (ALSEP) process, which allows for co-extraction from nitric acid and selective back-extraction using a buffered solution at a higher pH. rsc.org
Nitrogen-containing Extractants: Novel extractants containing nitrogen donor atoms have also been explored. For example, hexa-n-octylnitrilotriacetamide (HONTA) in n-dodecane has shown selective extraction of Am(III) and Cm(III) over lanthanides at lower nitric acid concentrations. kuleuven.be However, solubility issues and the formation of a third phase can be a challenge, sometimes necessitating the addition of a modifier like isodecanol to the n-dodecane diluent. kuleuven.be
The general trend for extraction of actinides with TOOPDA in n-dodecane from high nitric acid concentrations is An(III), An(IV) > An(VI) > An(V), and for lanthanides, heavier lanthanides are extracted more efficiently than lighter ones. ijirss.comtandfonline.com
Table 1: Stoichiometry of Actinide Extraction with TOOPDA in n-Dodecane
| Actinide Ion | Number of Coordinated TOOPDA Molecules |
|---|---|
| Th(IV) | 3 |
| U(VI) | 3 |
| Pu(IV) | 3 |
| Am(III) | 4 |
| Cm(III) | 4 |
Microfluidic platforms offer significant advantages for liquid-liquid extraction, including high surface-area-to-volume ratios, rapid mass transfer, and the ability to handle small volumes of fluids. tandfonline.com The hydrodynamic behavior and mass transfer characteristics in these micro-scale systems are critical for their design and optimization.
In microchannels, the flow patterns of immiscible liquids, such as an aqueous phase and an n-dodecane-based organic phase, are highly dependent on the flow rates of the two phases, the channel geometry, and the fluid properties. tandfonline.com Common flow patterns observed include slug flow, slug-annular flow, and annular flow. tandfonline.com Slug flow, characterized by discrete droplets or "slugs" of one phase moving within the other, is often desirable for mass transfer applications due to the internal circulation within the slugs, which enhances mixing and transport of solutes to the interface.
The efficiency of microfluidic extraction systems is a result of the short diffusion distances and large specific interfacial areas that can be achieved. tandfonline.com The equilibrium state in a microfluidic device can be reached in a matter of seconds, compared to much longer times in conventional batch extraction systems. tandfonline.com
While conventional solvent extraction involves an aqueous and an organic phase, non-aqueous solvent extraction (NASX) utilizes two immiscible non-aqueous phases. rsc.org This approach expands the possibilities for metal separations by leveraging differences in metal ion solvation in various polar organic solvents. rsc.org In many NASX systems, n-dodecane is employed as the less polar phase, often containing a specific extractant.
A notable application of NASX is in the separation of rare-earth elements (REEs). researchgate.net For instance, a system can be designed with a more polar phase consisting of a polar organic solvent like ethylene (B1197577) glycol (EG) containing dissolved REE nitrates and a salting-out agent like lithium nitrate, and a less polar phase of an extractant such as Cyanex 923 dissolved in n-dodecane. rsc.orgresearchgate.net
Research has shown that such systems can lead to enhanced separation of heavy rare-earth elements (HREEs) from light rare-earth elements (LREEs) compared to conventional aqueous-organic systems. rsc.orgresearchgate.net The extraction efficiency in these systems is influenced by the choice of the polar organic solvent, with the order of extraction efficiency for some systems being poly(ethylene glycol) 200 > propylene glycol > ethylene glycol > water. rsc.org The addition of modifiers like decanol to the n-dodecane phase may be necessary to prevent the formation of a third phase. researchgate.net
The choice of diluent in the less polar phase is also critical. While n-dodecane is commonly used, its nonpolar nature can sometimes lead to issues when combined with polar extractants, potentially inducing the formation of a third phase. researchgate.net The polarity and hydrophobicity of the solvents are key factors in forming immiscible phases, and the presence of extractants and salts can also significantly influence phase behavior. researchgate.net
In solvent extraction systems like TBP/n-dodecane and water, the interface between the aqueous and organic phases plays a crucial role in the transfer of species. Molecular dynamics simulations have provided valuable insights into the molecular-level mechanisms of interfacial transport and water extraction into the TBP/n-dodecane mixture. researchgate.netresearchgate.net
These simulations have revealed that the electric dipole moment of the TBP molecule has a significant effect on water solubility in the organic phase. A larger TBP dipole moment leads to a decrease in the interfacial tension between the aqueous and organic phases. This reduction in interfacial tension results in increased roughness of the interface.
The increased interfacial roughness disrupts the hydrogen bonding network of water at the interface, leading to the presence of "dangling" water molecules that are more exposed to the organic phase. This enhanced interfacial roughness increases the probability of water molecules detaching from the aqueous phase and migrating into the bulk organic phase. TBP molecules play a critical role in this process by forming hydrogen bonds with interfacial water molecules, preventing them from reconnecting with the bulk water, and providing a driving force for their transfer into the organic phase.
By adjusting the atomic partial charges in the TBP molecular model to better match the experimentally measured dipole moment, simulations have been able to predict water solubility in the TBP/n-dodecane mixture with good agreement with experimental data. These studies have successfully simulated the extraction of water molecules into the TBP/n-dodecane phase up to the saturation point. researchgate.netresearchgate.net
Interfacial Phenomena and Emulsion Stability
The interface between n-dodecane and an aqueous phase is central to the performance of solvent extraction and the stability of emulsions. The interfacial tension, a measure of the energy required to increase the area of the interface, is a key parameter. For the n-dodecane/water interface, the interfacial tension is approximately 52.81 mN/m at 20°C, indicating a significant energy barrier to mixing.
The presence of other molecules, such as extractants or surfactants, can significantly alter the interfacial properties. Molecular dynamics simulations have shown that the presence of TBP at the water/n-dodecane interface leads to a reduction in interfacial tension.
Emulsions are dispersions of one immiscible liquid in another, and their stability is a critical factor in many industrial processes. In the context of solvent extraction, stable emulsions can hinder phase separation and reduce process efficiency. Emulsion stability is governed by the presence of an interfacial film that prevents the dispersed droplets from coalescing. acs.org This film can be formed by surfactants, polymers, or naturally occurring surface-active species. acs.org
The stability of emulsions involving n-dodecane is influenced by several factors:
Surfactants: The addition of surfactants can dramatically lower the interfacial tension between n-dodecane and water. The effectiveness and mechanism of interfacial tension reduction can vary depending on the type of surfactant. For example, studies with surfactants like sodium dodecylbenzenesulfonate (SDBS) and octylphenol polyoxyethylene ether (OP-10) have shown a synergistic effect with asphaltenes in reducing interfacial tension, while dodecyltrimethylammonium (B156365) bromide (DTAB) can have the opposite effect. researchgate.net
Temperature: Temperature can influence the interfacial tension. For the n-dodecane-water interface, changes in temperature can affect the adsorption of stabilizing agents at the interface.
Droplet Size: The size of the dispersed droplets is related to emulsion stability. Stable emulsions often have a polydisperse distribution of droplet sizes. bsee.gov
In TBP-dodecane/nitric acid systems, emulsion stability is a critical parameter, especially in applications like emulsion liquid membranes. The stability of these emulsions is a function of surfactant concentration and the energy input during homogenization.
Table 2: Interfacial Tension of n-Dodecane with Aqueous Solutions
| Aqueous Phase | Interfacial Tension (mN/m) | Temperature (°C) |
|---|---|---|
| Water | 52.81 | 20 |
Behavior of n-Dodecane at Oil-Water Interfaces in Emulsion Systems
The behavior of n-dodecane at oil-water interfaces is fundamental to understanding the stability of emulsion systems. Emulsions are dispersions of one liquid in another immiscible liquid, and their stability is largely governed by the properties of the interface between the two phases. In dodecane (B42187)/water emulsions, surface-active molecules, such as asphaltenes or surfactants, adsorb at the interface, forming a mechanically resistant film. portalabpg.org.br This film reduces the interfacial tension between the oil and water phases and can increase the interfacial viscosity, which acts as a barrier to prevent the coalescence of dispersed droplets. portalabpg.org.br
The formation and stability of these emulsions are complex processes influenced by various factors. For instance, the concentration of stabilizing agents plays a critical role; an increase in asphaltene content, up to a certain limit, generally leads to more stable emulsions by creating smaller and more uniform water droplets. nih.gov The composition of the oil phase itself is also crucial. The presence of aromatic solvents like toluene can alter the aggregation of asphaltenes, affecting how they arrange at the interface and, consequently, the emulsion's stability. nih.gov The dynamics of the system, including shear stress, further influence droplet size and distribution, which in turn affects the stability of the water-in-oil emulsion. nih.gov Studies on similar alkanes like n-decane show that stabilizing molecules, such as proteins (e.g., beta-casein), exhibit significantly reduced mobility when located at the oil/water interface compared to being free in the solution, confirming their role in structuring the interfacial layer. nih.gov
Influence of Nanoparticle Geometry and Surface Properties on this compound/Water Emulsion Stability
The stability of this compound/water emulsions can be significantly influenced by the addition of nanoparticles, which can act as stabilizers, sometimes in synergy with traditional surfactants. The effectiveness of these nanoparticles is determined by their physicochemical properties, particularly their geometry, surface chemistry, and hydrophobicity. researchgate.netnih.gov The hydrophobicity of a nanoparticle dictates its affinity for the oil or water phase and its positioning at the interface. researchgate.net
For water-in-oil (W/O) emulsions, nanoparticles with intermediate hydrophobicity are often most effective. Research on fumed silica (B1680970) nanoparticles in W/O emulsions has shown that only those within a specific range of hydrophobicity could effectively stabilize the system. researchgate.net When nanoparticles are used in conjunction with surfactants, synergistic effects can be observed. For example, studies using n-decane (a close analogue to this compound) demonstrated that a mixed system of nanoparticles (like titanium dioxide or silicon dioxide) and surfactants can lead to a significant reduction in interfacial tension and enhanced foam and emulsion stability, even at high temperatures. researchgate.net This enhancement is attributed to the electrostatic interactions between the charged surfaces of the nanoparticles and the surfactant head-groups, which promotes the formation of a robust stabilizing layer at the interface. researchgate.net The geometry and surface morphology of the nanoparticles also play a role by influencing how they pack at the interface and interact with proteins or other biological molecules that might be present. nih.gov
Molecular Dynamics Simulations of Evaporation and Condensation at n-Dodecane Liquid-Vapor Interfaces
Molecular dynamics (MD) simulations provide powerful insights into the molecular-level phenomena of evaporation and condensation at the liquid-vapor interface of n-dodecane. These simulations model the interactions between individual n-dodecane molecules to predict macroscopic properties and understand the dynamics of phase change. aip.orgmst.edu
Studies have shown that at the liquid-vapor interface, n-dodecane's long molecular chains tend to lie parallel to the interface, creating a transition region with a predicted thickness of approximately 1.2 to 2.0 nm. aip.org This orientation and the thickness of the interfacial layer can act as a barrier to molecules leaving the liquid phase (evaporation) or joining it from the vapor phase (condensation). researchgate.net
A key parameter derived from these simulations is the evaporation/condensation coefficient (α), which represents the fraction of molecules hitting the surface that actually transition to the other phase. MD simulations predict that this coefficient for n-dodecane is temperature-dependent, decreasing as the temperature rises. aip.org For example, the coefficient was found to decrease from about 0.9 at 400 K to about 0.3 at 600 K. aip.org This finding contrasts with predictions from the transition state theory but is similar to MD results for other substances like argon and water. aip.org The translational energy of the molecules is a primary factor controlling these phase-change processes. researchgate.net Despite the complexity of the chain-like n-dodecane molecule, its condensation and evaporation behavior is remarkably similar to that of simpler molecules. aip.org
| Temperature (K) | Evaporation/Condensation Coefficient (α) |
|---|---|
| 400 | ~0.9 |
| 450 | Data not specified |
| 500 | Data not specified |
| 550 | Data not specified |
| 600 | ~0.3 |
Thermomorphic Multiphase Systems (TMS) for Homogeneously Catalyzed Reactions
Thermomorphic Multiphase Systems (TMS) are specialized solvent systems that leverage temperature-dependent miscibility to facilitate homogeneously catalyzed reactions and simplify catalyst recovery. researchgate.netacs.org In a typical TMS, the components are fully miscible at a higher reaction temperature, creating a single homogeneous phase where the reaction proceeds efficiently. Upon cooling, the system separates into two or more immiscible liquid phases. This phase separation is designed to partition the catalyst into one phase and the product into another, allowing for simple separation by decantation and enabling the recycling of the catalyst-rich phase. researchgate.netacs.org
This compound/Methanol (B129727) Systems for Catalyst Recovery and Recycling in Hydroaminomethylation
A prime example of a TMS in action is the use of a methanol and n-dodecane system for the hydroaminomethylation (HAM) of long-chain olefins. researchgate.net In this process, a homogeneous rhodium-based catalyst is used to produce valuable amines. researchgate.net At the elevated reaction temperature, the polar methanol (which dissolves the catalyst) and the non-polar n-dodecane (which dissolves the reactant olefin and the product amine) form a single phase, ensuring high reaction rates.
After the reaction is complete, the system is cooled. The decrease in temperature causes the methanol and n-dodecane to become immiscible, leading to phase separation. The polar catalyst remains dissolved in the methanol phase, while the less polar product is concentrated in the n-dodecane phase. This allows the product to be easily separated, and the catalyst-containing methanol phase can be directly reused for subsequent reaction cycles. researchgate.net This method has been successfully demonstrated in a continuous miniplant, achieving stable operation for over 90 hours with very low catalyst leaching, showcasing the system's potential for creating efficient and sustainable chemical processes. researchgate.net
Phase Behavior and Mass Transfer Considerations in this compound-Containing TMS
The efficiency of a this compound-containing Thermomorphic Multiphase System is fundamentally governed by its phase behavior and the rates of mass transfer between the phases. acs.orggoogle.com The phase behavior, specifically the liquid-liquid equilibrium (LLE), determines the precise temperatures at which the system transitions between a single homogeneous phase and multiple separate phases. This transition is critical for both the reaction and the separation steps. acs.org
Advanced Analytical and Spectroscopic Investigations of N Dodecane
Spectroscopic Characterization Techniques
Spectroscopy plays a crucial role in identifying and characterizing n-dodecane, providing information about its molecular vibrations and electronic structure.
Infrared (IR) and Vacuum Ultraviolet (VUV) Absorption Spectroscopy of n-Dodecane
Infrared (IR) and Vacuum Ultraviolet (VUV) absorption spectroscopy are powerful tools for probing the vibrational and electronic transitions of molecules like n-dodecane. Studies utilizing these techniques provide detailed information about the energy levels and bonding within the molecule.
Research has reported comprehensive spectroscopic studies on the absorption spectrum of n-dodecane in both the IR and VUV regions, employing techniques such as synchrotron radiation-based photoabsorption and FTIR spectroscopy. researchgate.net In the IR spectrum, prominent C-H stretching bands are observed in the 2800–3000 cm⁻¹ region, with new vibrational assignments made in the 700–1500 cm⁻¹ region. researchgate.net The electronic absorption spectrum of n-dodecane is located entirely in the VUV region, appearing as a broad continuous absorption band starting from approximately 7.5 eV, without discernible structure. researchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TDDFT), suggest that most of the excited states in this region are Rydberg in nature. researchgate.net The broadness of the VUV absorption is attributed to factors including the presence of several conformers, hot bands from low-frequency modes in the ground state, and the overlap of multiple Rydberg series converging to the first few ionization potentials. researchgate.net The energy separation between the first and second ionization potentials is theoretically predicted to be around 0.65 eV, with successive separations between higher ionization potentials being approximately 0.03 eV. researchgate.net
Quantitative mid-IR absorption spectra of pure hydrocarbon compounds, including n-dodecane, have been measured at various temperatures ranging from 25 to 500 °C using FTIR spectroscopy. researchgate.net Additionally, VUV detection coupled with gas chromatography is a technique used in petrochemical analysis, where alkanes like n-dodecane absorb strongly in the 120-160 nm range due to σ → σ* transitions. chromatographytoday.com
Confocal Raman Spectroscopic Imaging for Dodecane (B42187) Dispersion in Porous Graphene Sponges
Confocal Raman spectroscopic imaging is a valuable technique for investigating the spatial distribution and behavior of substances within porous materials. It has been applied to study the dispersion of this compound in three-dimensional porous graphene sponges (GS). researchgate.netseu-npc.comnih.gov
Studies have utilized confocal Raman spectroscopic imaging to explore the absorption and desorption processes of this compound, a constituent in petroleum products, in 3D porous GS with different pore sizes. researchgate.netseu-npc.comnih.gov The technique allows for the mapping of this compound distribution within the graphene sponge structure. researchgate.net It was found that this compound predominantly resides within the interior pores formed by reduced graphene oxide (rGO) sheets, which serve as storage spaces for the absorbed molecules. researchgate.netseu-npc.comnih.gov The pore size of the graphene sponge influences the absorption capacity and desorption rate; larger pore GS exhibits higher absorption capacity and faster desorption compared to smaller pore GS, attributed to higher pore volume and weaker interaction with the absorbed molecules. researchgate.netseu-npc.comnih.gov Raman spectra of pristine GS, this compound, and this compound absorbed on GS show characteristic peaks, including the G peak of graphene and the C-H stretching modes of this compound in the 2800–3000 cm⁻¹ region, which are used for mapping the distribution. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solvent Miscibility Studies in n-Dodecane Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the miscibility and interactions of different components in solvent systems, including those involving n-dodecane.
¹H NMR spectroscopy, often combined with molecular dynamics simulations, has been used to assess the fundamental aspects of mutual miscibility of solvents like methanol (B129727) and n-dodecane, particularly in the context of nonaqueous solvent extraction. acs.orgnih.govnih.gov These studies aim to understand the mixing and demixing behavior of such solvent pairs. acs.orgnih.gov Quantitative analysis using ¹H NMR spectra, by examining the ratio of integrated peak values belonging to different molecules, allows for the quantification of dissolved solvents and extractants. acs.org For instance, in methanol/n-dodecane systems, NMR spectra can show good phase separation upon the addition of certain salts like LiCl, while the addition of extractants like tri-n-butyl phosphate (B84403) can have the opposite effect. acs.orgnih.govnih.gov NMR studies have indicated that in some cases of poor phase separation, the issue is not the migration of n-dodecane into the more polar phase, but rather the transfer of the extractant into it. nih.gov This is particularly relevant for industrial solvent extraction processes. nih.gov
NMR spectroscopy has also been employed to study the mutual solubility of ethylene (B1197577) glycol and n-dodecane, confirming their complete immiscibility by the absence of resonance lines corresponding to each solvent in the opposing phase after equilibrium. mdpi.comkuleuven.be Furthermore, NMR has been used to investigate the adsorption of n-dodecane on surfaces like graphite, demonstrating its effectiveness in studying adsorption from liquids at the solid-liquid interface and revealing the formation of solid adsorbed layers. nih.gov
Advanced Chromatographic Methods and Reference Standards with n-Dodecane
Chromatographic methods are essential for the separation, identification, and quantification of components in complex mixtures. n-Dodecane is frequently used in advanced chromatographic techniques, both as an analyte and as a reference standard.
n-Dodecane is a common component in standard mixtures used for system performance tests in gas chromatography (GC), particularly for methods like GC-Flame Ionization Detection (GC-FID) used in the analysis of total petroleum hydrocarbons (TPH) in water. restek.com These standard mixtures typically contain a range of n-alkanes, including n-dodecane, at specified concentrations in a solvent like cyclohexane. restek.com n-Dodecane is available as an analytical standard with high purity (≥99.8% by GC) for use in various applications, including its use as an internal standard for gravimetric quantification after GC analysis and as a standard for instrument calibration in techniques like stimulated Raman scattering (SRS) microscopy for lipid imaging. sigmaaldrich.comscientificlabs.co.uk It is also listed as a reference substance for GC. merckmillipore.combritiscientific.comtcichemicals.comtcichemicals.com
While primarily known for its use in GC, n-dodecane has also been involved in studies utilizing High-Performance Liquid Chromatography (HPLC). For example, the separation of this compound derivatives has been demonstrated using reverse phase HPLC methods. sielc.com
Theoretical and Computational Chemistry of N Dodecane Systems
Quantum Chemical Calculations
Quantum chemical methods, particularly DFT and TDDFT, are valuable for investigating the electronic properties and potential reaction pathways of molecules like n-dodecane.
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) for Electronic Structure and Excited State Properties of n-Dodecane
DFT is a computational quantum mechanical method used to study the electronic structure of atoms, molecules, and condensed phases. wikipedia.org It determines the properties of a many-electron system using functionals of the spatially dependent electron density. wikipedia.org DFT is a popular tool for ground-state electronic structure calculations due to its balance of relatively low cost and reasonable accuracy. wikipedia.orgohio-state.edu
TDDFT is an extension of DFT used to investigate the properties of electronically excited states. ohio-state.eduuci.edursc.org It is widely used for computing signatures of excited states, particularly those related to optical absorption and emission spectra of molecules. rsc.org TDDFT predicts the transition frequencies to electronic excited states and other properties. uci.edu While generally effective for valence excited states, its accuracy can be limited for Rydberg states or states with significantly different electron density compared to the ground state. researchgate.net TDDFT calculations can provide insights into excitation energies and ground and excited-state dipole moments. researchgate.net Visualizing and analyzing excited states from TDDFT calculations can involve examining orbitals, densities, and statistical measures of electron-hole separation and exciton (B1674681) delocalization. chemrxiv.org Despite its successes, conventional TDDFT can face challenges in describing long-range electron transfer, potentially underestimating excitation energies for states with significant charge-transfer character. chemrxiv.org
First-Principles Molecular Dynamics Simulations of n-Dodecane Oxidation
First-principles molecular dynamics (FPMD) is a powerful method for simulating detailed reaction processes, making it a reliable tool for studying the oxidation mechanisms of hydrocarbon fuels like n-dodecane. rsc.org High-temperature oxidation of n-dodecane (C₁₂H₂₆) has been studied using FPMD, particularly in the context of its use as a surrogate fuel for aviation kerosene. acs.orgnih.gov
These simulations indicate that before the dissociation of C-C bonds, n-dodecane is oxidized to form species containing C=O, -OH, -O-, and -COOH groups, releasing significant energy. acs.orgnih.gov The primary initial reactions in the oxidation process of similar alkanes, such as n-decane, under high temperature and pressure include C-C bond breaking and H-abstraction. rsc.orgrsc.org The frequency of H-abstraction and O-addition reactions is particularly high in the early stages of n-dodecane oxidation. acs.orgnih.gov Radicals like O₂, H, OH, HO₂, and O play important roles in promoting the oxidation of n-dodecane. acs.orgnih.gov
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are extensively used to study the dynamic behavior of n-dodecane in various systems, including its interactions at interfaces and its role in solubilization phenomena.
Investigation of Interfacial Properties and Solubilization Phenomena involving n-Dodecane (e.g., micelles, droplets)
MD simulations are valuable for understanding the structure and interfacial properties of systems involving n-dodecane, such as micelles and droplets. nih.govaip.org Studies have examined the behavior of surfactants in n-dodecane systems, providing information on micelle size, structure, and other chemical properties. nih.gov For instance, MD simulations have been used to study the interfacial properties and micelle structure of dodecylbenzenesulfonate (DBS) in dodecane (B42187) and benzene (B151609) hydrocarbon systems. nih.govnih.gov
Comparison of DBS/benzene and DBS/dodecane micelles revealed differences in their equilibrium structures. nih.govnih.gov The area per head group for the DBS/benzene micelle interface is significantly larger than that of the DBS/dodecane interface. nih.govnih.gov Benzene molecules can move freely within the micelle, while this compound is strictly confined to the core of the micelle. nih.govnih.gov This difference in solubilization behavior impacts the efficiency of the surfactant. nih.gov
MD simulations have also been used to study the local pressures and interfacial tensions of this compound droplets and surfactant micelles in water. aip.org The calculated interfacial tension for this compound droplets was found to be significantly higher than that of SDS micelles. aip.org This higher interfacial tension in this compound droplets is attributed to zero or positive values of the difference between normal and tangential pressure components across the interface. aip.org In contrast, the lower interfacial tension in SDS micelles is associated with negative values of this pressure difference over a range of distances. aip.org The presence of hydrophilic groups on the surface of SDS micelles allows water molecules to penetrate more deeply compared to this compound droplets. aip.org
Data on interfacial tension and surface of interfacial tension from MD simulations:
| System | Interfacial Tension (mN/m) | Surface of Interfacial Tension (nm) |
| SDS Micelles | 20 ± 5 | 1.5 ± 0.2 |
| This compound Droplets | 44 ± 10 | 2.0 ± 0.2 |
The excess free energy due to interfacial tension was calculated to be 340 kJ/mol for SDS micelles and 1331 kJ/mol for this compound droplets. aip.org The difference in free energy, 991 kJ/mol, arises from the hydrophilic groups in the SDS micelles. aip.org
Quantification of Water Extraction and Interfacial Roughness in TBP/n-Dodecane Systems
Molecular dynamics simulations have been employed to investigate and quantify water extraction into solutions of tri-n-butyl phosphate (B84403) (TBP) in n-dodecane. researchgate.netnih.govosti.govosti.gov This solvent mixture is relevant in processes like nuclear fuel reprocessing. osti.gov Water coextraction into the organic phase is important as it competes with metal ions for the extractant agent (TBP). osti.gov
MD simulations indicate that the electric dipole moment of TBP significantly influences the predicted water solubility. nih.govosti.govosti.gov A larger TBP dipole moment decreases the aqueous-organic interfacial tension, leading to increased roughness of the interface. nih.govosti.govosti.gov This increased interfacial roughness disrupts the interfacial water hydrogen bonding structure, resulting in more "dangling" water molecules at the interface and enhancing the probability of water molecules migrating into the organic phase. nih.govosti.govosti.gov
By adjusting the atomic partial charges of TBP molecules to reproduce an experimental dipole moment, simulations have successfully predicted water solubility in close agreement with experimental measurements. nih.govosti.govosti.gov Extensive simulations (e.g., ~100 ns on large systems) have been conducted to obtain saturated water solubility in the organic phase, showing good agreement with experiments. researchgate.net These simulations provide detailed insights into the molecular mechanism of water extraction, highlighting the critical role of TBP and the structural forms of water molecules at the interface and in the bulk organic phase. nih.govosti.gov Water extraction is affected by TBP amphiphilicity, interface topology, hydrogen bond breaking dynamics, water cluster formation, and temperature. researchgate.net
Supercritical Fluid Inhomogeneity Effects on Pyrolysis (using n-decane as a model)
While the focus is on n-dodecane, studies on the pyrolysis of n-decane under supercritical conditions using computational methods provide relevant insights into the behavior of similar long-chain alkanes in this phase. Supercritical fluids exhibit peculiar inhomogeneity that significantly affects reaction behaviors. researchgate.netacs.orgnih.govacs.orgfigshare.com
Computational studies on n-decane pyrolysis under supercritical conditions have provided an atomic-level understanding of these inhomogeneity effects. acs.orgnih.govfigshare.com Supercritical n-decane shows a foam-like structure with an intertwined coexistence of liquid-like and gas-like atoms. acs.org The presence of liquid-like atoms in the supercritical phase, due to their specific local environment, increases the type and frequency of bimolecular reactions, influencing product distributions. acs.orgnih.govfigshare.com
These studies utilize methods like collective variable-driven hyperdynamics (CVHD) simulations to describe pyrolysis behaviors and machine learning classifiers to identify gas-like and liquid-like atoms. acs.orgacs.orgfigshare.com The insights gained from studying n-decane in this context can be extended to understand the behavior of n-dodecane under similar supercritical conditions.
Prediction of Evaporation and Condensation Coefficients at n-Dodecane Liquid-Vapor Interfaces
Theoretical and computational chemistry, particularly molecular dynamics (MD) simulations, have been extensively employed to study the behavior of n-dodecane at liquid-vapor interfaces, with a focus on predicting evaporation and condensation coefficients. These coefficients are crucial for accurately modeling processes like droplet heating and evaporation.
Molecular dynamics simulations of n-dodecane (C₁₂H₂₆) at temperatures ranging from 400 K to 600 K have been conducted using modified Optimized Potential for Liquid Simulation (OPLS) models. nih.govaip.org These models incorporate Lennard-Jones, bond bending, and torsion potentials with constrained bond lengths to accurately represent the chain-like molecular structure of n-dodecane. nih.govaip.orgbrighton.ac.uk
Studies have predicted the equilibrium liquid-vapor interface thickness of n-dodecane to be approximately 1.2 to 2.0 nm. nih.govaip.org Within this transition region, molecular chains have been shown to lie preferentially parallel to the interface. nih.govaip.org
A key finding from these simulations is the temperature dependence of the evaporation/condensation coefficient (α). The predicted values of α decrease significantly with increasing temperature, from about 0.9 at 400 K to approximately 0.3 at 600 K. nih.govaip.org These computationally derived values are noted to be different from those predicted by the transition state theory, highlighting the importance of MD simulations for capturing the complex behavior of larger molecules like n-dodecane. nih.govaip.org
Molecular dynamics analysis suggests that molecules at the liquid surface require relatively large translational energy to evaporate. brighton.ac.ukilasseurope.org Conversely, vapor molecules with high translational energy can penetrate deeply into the transition layer and condense into the liquid phase. brighton.ac.ukilasseurope.org While the evaporation coefficient of n-dodecane primarily depends on translational energy and surface temperature, similar to simpler molecules, the molecular orientation of the long n-dodecane chain appears to have less effect. jst.go.jp
The estimated evaporation/condensation coefficients from MD simulations can be applied to formulate boundary conditions in the kinetic modeling of droplet heating and evaporation processes. nih.govaip.org Prior modeling efforts often assumed these coefficients were equal to those of other substances, such as water, or simply set them to 1, which could undermine the accuracy of kinetic modeling. aip.orgilasseurope.org
The following table summarizes the predicted evaporation/condensation coefficients at different temperatures:
| Temperature (K) | Evaporation/Condensation Coefficient (α) |
| 400 | ~0.9 |
| 600 | ~0.3 |
Computational Approaches in Nuclear Materials Research utilizing n-Dodecane as a Solvent
n-Dodecane is widely utilized as a diluent, typically in conjunction with tri-n-butyl phosphate (TBP), in the solvent extraction processes for recovering uranium and plutonium from used nuclear fuel, most notably in the PUREX (Plutonium Uranium Recovery by Extraction) process. nih.govacs.orgbarc.gov.inacademicjournals.org Computational approaches, particularly molecular dynamics (MD) simulations and Monte Carlo (MC) simulations, play a significant role in understanding and optimizing these processes.
Atomistic molecular dynamics studies have been employed to investigate the molecular-level behavior of extractants like TBP in n-dodecane solutions. nih.govacs.orgacs.org These studies involve parameterizing force fields, such as the AMBER force field, to accurately model the interactions between TBP and n-dodecane molecules. nih.govacs.orgacs.org Validation of these force fields is achieved by comparing calculated thermophysical properties of pure TBP and n-dodecane, including mass density, dipole moment, self-diffusion coefficient, and heat of vaporization, with experimental values. nih.govacs.orgacs.org
Computational studies have examined the molecular structure and self-association of TBP in n-dodecane, particularly at dilute concentrations. nih.govacs.orgacs.org Techniques like radial distribution functions and potential mean force studies are used to understand how TBP molecules interact and form aggregates, such as dimers, in the n-dodecane solvent. nih.govacs.orgacs.org The dimerization constant of TBP in n-dodecane mixtures has also been obtained computationally and compared with experimental data. nih.govacs.orgacs.org
Gibbs ensemble Monte Carlo (GEMC) simulations have been used to study phase coexistence in quaternary systems relevant to nuclear fuel reprocessing, such as water/n-dodecane/nitric acid/TBP. acs.orgresearchgate.net These simulations help in understanding the formation of a "third phase," an undesirable phenomenon in the PUREX process that can occur at high metal loading. acs.orgresearchgate.net GEMC simulations have successfully predicted the compositions and densities of coexisting organic and third phases, showing good agreement with experimental results. acs.orgresearchgate.net These simulations have revealed structural differences between the phases, indicating that in the organic phase, the basic motif is often a nitric acid molecule hydrogen-bonded to a TBP molecule, with nonpolar n-dodecane molecules located outside the polar aggregates. acs.org
Computational screening methods, such as COSMO-RS (Conductor-like Screening Model for Real Solvents), have been applied to evaluate potential alternative solvents to n-dodecane in the PUREX process, such as ionic liquids. academicjournals.orgzapjournals.com These studies computationally determine properties like distribution coefficients of target species (e.g., uranyl nitrate) in different solvent systems and the solubility of the solvents in water to assess their efficacy and hydrophobicity compared to n-dodecane. academicjournals.orgzapjournals.com While some ionic liquids show higher distribution coefficients for uranyl nitrate (B79036) than n-dodecane, n-dodecane is noted for its high hydrophobicity, which facilitates easier recycling and recovery. academicjournals.org
Computational modeling also addresses non-ideal behavior in solvent extraction systems involving n-dodecane. inl.gov Accurate representation of both aqueous and organic mixtures is crucial for reliable computational predictions of liquid-liquid distribution systems. inl.gov Non-ideal behavior of components, such as the extractant HDEHP in aliphatic diluents like n-dodecane, can interfere with computational accuracy. inl.gov Thermodynamic models are developed to quantitatively describe chemical interactions in complex liquid phases, and incorporating these into simulation tools can lead to more accurate characterization of liquid-liquid distribution equilibria. inl.gov
Molecular dynamics simulations are also used to quantify interfacial transport phenomena, such as the extraction of water into the TBP/n-dodecane mixture, which is the prevalent solvent extractant in nuclear reprocessing. osti.gov These simulations help in understanding the effect of factors like the TBP electric dipole moment on interfacial tension and the roughness of the aqueous-organic interface, which in turn affects water solubility in the organic phase. osti.gov
Computational studies contribute to the development and validation of force fields for simulating the behavior of ligands and solvents, including n-dodecane, in nuclear fuel cycle applications. barc.gov.inhbni.ac.in These efforts involve calibrating force fields against experimental data to accurately predict structural, thermodynamic, and dynamical properties of pure liquids and mixtures. barc.gov.inhbni.ac.in
The following table provides examples of computational methods applied to n-dodecane systems in nuclear materials research:
| Computational Method | Application Area | Key Findings/Contributions |
| Molecular Dynamics (MD) | Studying extractant behavior in n-dodecane solutions | Understanding molecular structure, self-association (e.g., TBP dimerization), and interactions. nih.govacs.orgacs.org Quantifying interfacial transport (e.g., water extraction). osti.gov |
| Gibbs Ensemble Monte Carlo (GEMC) | Studying phase coexistence in reprocessing systems (e.g., third phase formation) | Predicting compositions and densities of coexisting phases; revealing structural differences. acs.orgresearchgate.net |
| COSMO-RS | Screening alternative solvents for PUREX | Evaluating distribution coefficients and solubility to assess solvent efficacy and hydrophobicity. academicjournals.orgzapjournals.com |
| Thermodynamic Modeling | Accounting for non-ideal behavior in solvent extraction | Improving the accuracy of predicting liquid-liquid distribution equilibria. inl.gov |
N Dodecane in Advanced Materials Science and Nanotechnology
Incorporation of n-Dodecane into Novel Material Formulations
n-Dodecane is being explored for its incorporation into various novel material formulations. Its properties can be leveraged to influence the characteristics and performance of these materials. For instance, n-dodecane has been used in the formulation of aqueous cleaning fluids, specifically oil-in-water (o/w) microemulsions, for the conservation of cultural heritage. mdpi.com These microemulsions, containing n-dodecane, n-pentanol, and an anionic surfactant like sodium dodecyl sulfate (B86663) (SDS), have been effectively used to solubilize and remove wax stains from frescos. mdpi.com
In membrane science, n-dodecane has been employed as a solvent in the interfacial polymerization process for creating reverse osmosis (RO) thin-film composite (TFC) membranes. nih.gov When used with co-solvents such as acetone, diethyl ether, or ethyl acetate, n-dodecane can influence the membrane's morphology, leading to larger pore sizes compared to membranes formulated with hexane. nih.gov This can result in higher water flux through the membrane. nih.gov
Furthermore, n-dodecane can be incorporated into surfactant formulations to modify their properties, such as foaming ability and stability. atamanchemicals.com It can also act as a carrier for active ingredients in surfactant-based products like detergents and cleaning agents. atamanchemicals.com
Nanotechnology Applications
n-Dodecane plays a significant role in various nanotechnology applications, particularly in areas concerning environmental remediation, enhanced oil recovery, thermal energy storage, and the formation of nanostructures.
Dodecane (B42187) Sorption and Desorption in Three-Dimensional Porous Graphene Sponges for Environmental Remediation
Three-dimensional (3D) porous graphene sponges (GS) are promising materials for environmental remediation, particularly for the removal of pollutants and the separation of oil and water. researchgate.netmdpi.com n-Dodecane, being a constituent in petroleum products, is often used as a model oil to study the sorption and desorption behavior of oils in these materials. nih.gov
Studies utilizing techniques like confocal Raman spectroscopic imaging have investigated how this compound disperses within the porous structures of 3D graphene sponges. nih.gov It has been observed that this compound primarily resides within the interior pores formed by reduced graphene oxide (rGO) sheets, which provide storage space for the absorbed molecules. nih.gov The pore size of the graphene sponge influences its absorption capacity and desorption rate. nih.gov Larger pore GS materials tend to exhibit higher absorption capacity and faster desorption rates compared to those with smaller pores. nih.gov This is attributed to the larger pore volume and weaker interactions with the absorbed molecules in larger pore structures. nih.gov
While graphene sponges show high adsorption capacities for organic solvents and oils, including this compound, biomass-derived porous carbon materials are being explored as more cost-effective and eco-friendly alternatives. mdpi.comsemanticscholar.org For example, porous carbon sponges (PCS) derived from white-rot fungus Phanerochaete chrysosporium have demonstrated significant adsorption capacities for various oils and organic solvents, including this compound. semanticscholar.org In one study, the initial adsorption capacity of PCS for this compound was reported as 19.8 g/g. mdpi.com After 10 cycles of regeneration, the adsorption capacity remained high, at 19.1 g/g, retaining 96.5% of the initial value. mdpi.com This highlights the potential of such materials for reusable oil removal in environmental cleanup efforts. mdpi.com
The adsorption capacities of PCS for different substances, including this compound, are presented in the table below:
| Substance | Adsorption Capacity (g/g) |
| Gasoline | 20.7 |
| Peanut oil | 30.1 |
| Toluene | 27.7 |
| This compound | 18.5 (initial 19.8) |
| Chloroform | 32.5 |
| Tetrahydrofuran | 27.1 |
| Acetone | 23.7 |
| Ethanol (B145695) | 13.7 |
Note: The this compound value of 18.5 g/g is also mentioned in one instance, while detailed regeneration data refers to an initial capacity of 19.8 g/g. mdpi.comsemanticscholar.org
Role of Nanofluids in Enhanced Oil Recovery (EOR) with this compound as a Model Oil
Nanofluids, which are liquids containing stable colloidal suspensions of nanoparticles, have gained significant interest as a method for Enhanced Oil Recovery (EOR). ifpenergiesnouvelles.frifpenergiesnouvelles.fr n-Dodecane is frequently used as a model fluid for crude oil in laboratory-scale EOR studies involving nanofluids. researchgate.netfao.org
The mechanisms by which nanofluids enhance oil recovery are still under investigation, but proposed mechanisms include wettability alteration, reduction in interfacial tension (IFT), increased viscosity of the aqueous solution, decreased oil viscosity, and log-jamming. ifpenergiesnouvelles.frifpenergiesnouvelles.fr Wettability alteration, particularly changing the rock surface from oil-wet to water-wet, is considered a key mechanism. researchgate.netmdpi.com Nanoparticles can induce the detachment of oil from the rock surface and promote the spreading of the nanofluid. mdpi.com
Experimental studies using micromodels designed to simulate sandstone reservoirs have compared the effectiveness of silica-based nanofluids in displacing this compound compared to deionized (DI) water. researchgate.netfao.org In one study, injecting a 0.1% wt water-based silica (B1680970) nanofluid resulted in a significant reduction in residual oil saturation compared to DI water injection. researchgate.netfao.org Residual oil saturation decreased from 50% to 43% with DI water, while with nanofluid injection, it decreased from 24% to 20% over the same flow rate range. researchgate.netfao.org This translated to approximately 25% saturation of incremental oil recovery with nanofluid injection. researchgate.netfao.org The observed improvement in oil recovery was linked to the wettability alteration of the oil-bearing pore walls from a strongly water-wet to a neutrally wet condition in the presence of nanoparticles. researchgate.netfao.org
The use of nanoparticles in combination with surfactants has also shown synergistic effects in reducing IFT and improving oil recovery. ifpenergiesnouvelles.frmdpi.com
Development of Microencapsulated Phase Change Materials (MEPCMs) utilizing n-Dodecane for Thermal Energy Storage
Phase Change Materials (PCMs) are substances that can store and release thermal energy during a phase transition, such as melting and solidification. nih.govdergipark.org.tr Microencapsulation of PCMs (MEPCMs) involves enclosing the PCM within a solid shell, which helps to prevent leakage, improve thermal stability, and increase the heat transfer area. nih.govdergipark.org.tr n-Dodecane is utilized as a core material in the development of MEPCMs for thermal energy storage applications, particularly for cold energy storage. researchgate.netacs.orgtechscience.com
MEPCMs utilizing n-dodecane as the core material and polymer shells like poly(methyl methacrylate) (PMMA) have been synthesized using techniques such as suspension polymerization. researchgate.nettechscience.com These MEPCMs are being investigated for applications such as cold chain transportation, where maintaining a specific low temperature is crucial. researchgate.nettechscience.com
Research focuses on optimizing the preparation parameters, such as the core-to-wall ratio, emulsifier concentration, and crosslinker dosage, to achieve high encapsulation ratios and desirable thermal properties. researchgate.nettechscience.com For n-dodecane/PMMA microcapsules prepared by suspension polymerization, optimized parameters have resulted in a maximum encapsulation ratio of 93.2%. researchgate.nettechscience.com The phase transition temperature of these microcapsules has been reported around -2°C, with a phase change enthalpy of approximately 195.9 kJ/kg. researchgate.nettechscience.com These properties make them suitable for cold storage applications. researchgate.nettechscience.com
The incorporation of nanoparticles, such as nanoalumina and carbon nanotubes (CNTs), into the core or shell of n-dodecane MEPCMs has been explored to enhance their thermal performance. acs.org Studies have shown that adding CNTs can significantly improve the thermal conductivity of MEPCMs. acs.org For instance, the thermal conductivity was improved by 380.8% with the incorporation of 3.3 wt% CNTs in one study. acs.org Nanoparticle addition can also decrease the supercooling degree of the MEPCMs and improve their thermal stability. acs.org
Key properties of n-Dodecane/PMMA MEPCMs are summarized in the table below:
| Property | Value |
| Encapsulation Ratio (max) | 93.2% |
| Phase Transition Temp. | -2°C |
| Phase Change Enthalpy | 195.9 kJ/kg |
| Shell Material | PMMA |
| Synthesis Method | Suspension Polymerization |
This compound-Based Surfactants and Their Functional Properties
Surfactants are amphiphilic molecules that reduce the surface tension between two liquids or between a liquid and a solid. researchgate.net this compound, as a hydrophobic hydrocarbon chain, can be incorporated into the structure of surfactants, forming this compound-based surfactants. These surfactants typically consist of a dodecyl chain (derived from this compound) as the hydrophobic tail and a hydrophilic head group.
Sodium dodecyl sulfate (SDS), also known as sodium lauryl sulfate (SLS), is a well-known anionic surfactant with a dodecyl chain. researchgate.net this compound-based surfactants can exhibit various functional properties depending on the nature of their hydrophilic head group (e.g., anionic, cationic, nonionic, zwitterionic). These properties include detergency, wetting ability, emulsification, foaming, and dispersion. atamanchemicals.com
This compound-based surfactants find applications in a wide range of industries, including cleaning products, personal care products, textiles, paints, and coatings. atamanchemicals.com Their ability to reduce surface tension and form micelles allows them to solubilize and disperse hydrophobic substances like oils and greases.
In the context of advanced materials and nanotechnology, this compound-based surfactants can be used to stabilize dispersions of nanoparticles in liquids, to control the morphology of self-assembled nanostructures, and to modify the surface properties of materials. For example, SDS has been used in formulations containing n-dodecane for cleaning delicate surfaces in cultural heritage conservation. mdpi.com
The functional properties of this compound-based surfactants are directly related to their molecular structure, particularly the balance between the hydrophobic dodecyl chain and the hydrophilic head group. This balance, known as the Hydrophilic-Lipophilic Balance (HLB), influences their behavior in different systems.
Synthesis and Application of Dicationic Gemini (B1671429) Surfactants with this compound Spacers
Gemini surfactants are a class of surfactants composed of two monomeric surfactant moieties linked by a spacer group. csic.esresearchgate.net This dimeric structure often imparts superior surface-active properties compared to their conventional single-chain counterparts, such as lower critical micelle concentration (CMC) and enhanced efficiency in reducing surface tension. csic.esresearchgate.net this compound, with its twelve-carbon chain, serves as a common hydrophobic tail or, importantly in the context of advanced materials, as a spacer group in the synthesis of dicationic gemini surfactants. mdpi.comdntb.gov.ua
The synthesis of dicationic gemini surfactants incorporating this compound spacers typically involves reactions that link two quaternary ammonium (B1175870) head groups via a this compound chain. One reported synthesis route for a cationic gemini surfactant with a short dimethylene spacer (C12C2C12(Et)) involved the reaction of 1-bromothis compound (B92323) with N,N,N',N'-tetraethylethylenediamine. pku.edu.cn Another approach for synthesizing cationic gemini surfactants with this compound spacers involves the reaction of N-alkyl-N-hydroxyethyl-N-methylamines with a linking agent like bis(2-chloroethyl)ether, where the alkyl chain can be dodecyl. csic.es More recently, a homologous series of dicationic gemini surfactants featuring a this compound spacer and carbamate (B1207046) fragments (n-12-n(Et), where n represents the alkyl chain length, including dodecyl) has been synthesized and characterized. mdpi.comnih.gov These syntheses often involve multi-step reactions and purification processes like recrystallization to ensure the purity of the resulting gemini surfactant. pku.edu.cnnih.gov
The incorporation of a this compound spacer influences the aggregation behavior and surface properties of these gemini surfactants. Studies have shown that the length and nature of the spacer group can significantly impact the CMC and the ability of the surfactant to form various micellar structures, such as spherical or elongated micelles. csic.espku.edu.cn For instance, a gemini surfactant with a short dimethylene spacer and dodecyl tails (C12C2C12(Et)) was found to have a much smaller γ at the critical micelle concentration (γcmc) compared to homologues with longer spacers, with spherical micelles being predominantly formed. pku.edu.cn
Applications of dicationic gemini surfactants with this compound spacers are diverse, leveraging their enhanced surface activity and unique aggregation behavior. They have been explored in areas such as biomedicine, for example, in the modification of liposomes for drug delivery systems. mdpi.comnih.gov Specifically, synthesized gemini surfactants with a this compound spacer have been used to create highly stable liposomes with a significant positive charge, demonstrating high encapsulation efficiency for therapeutic agents. mdpi.comnih.gov This highlights the potential of this compound-based gemini surfactants in developing advanced delivery systems in nanotechnology.
Modification of Surface-Active Properties (e.g., foaming, stability) in Formulations containing this compound
This compound, as a nonpolar oil, can significantly influence the surface-active properties of formulations, particularly their foaming and stability characteristics. Its presence can modify the behavior of surfactants at interfaces, impacting the formation and longevity of foams and emulsions. atamanchemicals.com
The effect of this compound on foaming properties is complex and depends on the specific surfactant system and the concentration of this compound. In some cases, the presence of oil, including this compound, can decrease foam stability. nih.gov This can occur when the oil is solubilized within surfactant micelles, leading to swollen micelles that decrease the structural energy stabilization barrier of foam films, thus reducing foam stability. nih.gov Research using sodium dodecyl sulfate (SDS) and n-dodecane demonstrated that while oil drops did not significantly alter foam stability, solubilized this compound within SDS micelles greatly influenced it. nih.gov
Conversely, this compound can also be a component in systems designed for stable foams, such as gas-blocking oil foams investigated for Enhanced Oil Recovery (EOR). ifpenergiesnouvelles.fr In such applications, specific surfactants are used to lower the this compound-air surface tension and form stable thin liquid films. ifpenergiesnouvelles.fr The stability of these non-aqueous foams can be attributed to factors like steric forces arising from adsorbed surfactant layers or the presence of solid particles at the interface. ifpenergiesnouvelles.fr
The influence of this compound extends to emulsion stability as well. This compound is frequently used as the oil phase in studies investigating the stability of oil-in-water emulsions. researchgate.netunipr.it The stability of these emulsions, particularly Pickering emulsions stabilized by solid particles like cellulose (B213188) nanocrystals (CNC), can be affected by the interaction between surfactants and the oil phase (this compound). acs.orgnsf.gov For instance, the adsorption of different surfactants onto CNC can either increase or decrease the wettability of CNC by this compound, consequently impacting emulsion stability. acs.orgnsf.gov Studies have shown that certain surfactants, like dodecyltrimethylammonium (B156365) bromide (DTAB), can increase the stability of this compound-in-synthetic seawater emulsions. acs.orgnsf.gov
Furthermore, the interaction between this compound and surfaces in the presence of water and surfactants is crucial in various applications, including mineral flotation. Molecular dynamics simulations have been employed to study the adsorption behavior of this compound on coal surfaces, highlighting the influence of hydration layers and oxygen-containing functional groups on this compound adsorption. bibliotekanauki.plmdpi.com These studies indicate that this compound primarily interacts with nonpolar groups on surfaces through hydrophobic interactions. bibliotekanauki.pl
Table: Effect of this compound on Foam/Emulsion Stability in Different Systems
| System | This compound Role | Surfactant/Stabilizer | Observed Effect on Stability | Source |
| Aqueous foams with SDS | Solubilized oil | Sodium dodecyl sulfate (SDS) | Decreased foam stability due to swollen micelles. | nih.gov |
| Non-aqueous this compound foams (EOR) | Continuous phase | Fluorocarbon surfactants | Formation of stable thin liquid films leading to stable foams. | ifpenergiesnouvelles.fr |
| This compound/brine Pickering emulsions | Dispersed phase | Cellulose nanocrystals (CNC) + various emulsifiers | Stability influenced by surfactant adsorption onto CNC and resulting wettability by this compound. | acs.orgnsf.gov |
| Oil-in-water emulsions with surfactant/polyelectrolyte | Dispersed phase | Oppositely charged surfactant/polyelectrolyte mixtures | Enhanced emulsion stability at low surfactant concentrations due to complex formation. | researchgate.net |
| Emulsions with polymeric skin | Additive to oil phase | Polymeric skin | Modifies skin properties and inter-drop interactions, affecting emulsion stability. | arxiv.org |
These findings underscore the multifaceted role of this compound in modifying the surface-active properties of formulations, making it a key component in the design and optimization of advanced materials and nanotechnology applications involving foams and emulsions.
Environmental and Toxicological Research of Dodecane
Environmental Fate and Transport Studies of Dodecane (B42187)
The environmental fate and transport of this compound are influenced by several processes, including biodegradation, volatilization, and adsorption. Biodegradation is considered an important environmental fate process for this compound in soil and water. nih.gov Volatilization from water surfaces is also expected to be a significant fate process based on its estimated Henry's Law constant. nih.gov Adsorption to suspended solids and sediment in water is anticipated to attenuate volatilization from water surfaces. nih.gov In soil, this compound is expected to have low mobility. epa.gov
Multimedia distribution modeling indicates that this compound is distributed among different environmental compartments. One assessment estimated the multimedia distribution of this compound to be approximately 39.52% to air, 2.4% to water, 20.04% to soil, and 38.04% to sediment. europa.eu Another assessment for a similar hydrocarbon mixture showed a distribution of 41.8% to air, 2.71% to water, 8.17% to soil, and 47.32% to sediment for undecane (B72203), and 4.25% to air, 0.61% to water, 7.83% to soil, and 87.31% to sediment for tetradecane, highlighting variations based on chain length and specific properties. europa.eu
The phototransformation rate for this compound in the atmosphere has been calculated, with an estimated half-life of 0.767 days (9.210 hours), suggesting it is not persistent in the air. europa.eu
Assessment of Persistence, Bioaccumulation, and Toxicity (PBT) Characteristics of this compound
Biodegradation studies have shown that this compound is readily biodegradable. chemicalbook.comcarlroth.comxylemanalytics.comcarlroth.com For instance, an aerobic biodegradation test showed a result of 89.8% degradation after 28 days, classified as readily biodegradable. chemicalbook.com Another study reported 83% biodegradation after 28 days. xylemanalytics.com
Regarding bioaccumulation, the bioconcentration factor (BCF) for this compound has been assessed. A BCF of 52 was reported for Leuciscus idus melanotus after 3 days. chemicalbook.comxylemanalytics.com Another assessment calculated a BCF of 790.9 L/kg, indicating that this compound is not considered a bioaccumulative substance. europa.eu
Based on these findings, this compound does not meet the criteria for being classified as persistent, bioaccumulative, and toxic. nih.govlu.sewindows.netchemicalbook.comchemos.decarlroth.comcdhfinechemical.comxylemanalytics.comcarlroth.com
Evaluation of Risk Quotients and Compliance with Environmental Standards
Risk quotients (Predicted Environmental Concentration/Predicted No Effect Concentration [PEC/PNEC]) for this compound have been evaluated to assess its environmental risk. Based on its volume of use in Europe and North America, the risk quotients for this compound are reported to be less than 1 (<1). nih.govlu.seresearchgate.net This suggests that the predicted environmental concentrations are below the levels expected to cause adverse effects on the environment.
This compound has been found to be compliant with the International Fragrance Association (IFRA) Environmental Standards, particularly regarding its PBT characteristics. nih.govlu.seresearchgate.net
Predicted No Effect Concentration (PNEC) values for aquatic organisms have been determined for this compound. The PNEC for freshwater aquatic organisms is 0.96 µg/l (short-term), and for marine water aquatic organisms, it is 0.93 µg/l (short-term). chemos.de
Aquatic Ecotoxicity Assessment of this compound
Aquatic ecotoxicity studies have been conducted to evaluate the potential effects of this compound on aquatic organisms.
Toxicity tests on fish have shown relatively low toxicity. The LC50 for Oncorhynchus mykiss (rainbow trout) was reported as > 1,000 mg/l after 96 hours. cdhfinechemical.comxylemanalytics.com A chronic aquatic toxicity assessment on fish showed a NOELR of >1,000 mg/l over 28 days. carlroth.comcarlroth.com
For aquatic invertebrates, specifically Daphnia magna, a static test resulted in an EC50 of 0.2 mg/l after 48 hours. chemicalbook.com However, another source indicated no toxicity at the limit of solubility for Daphnia magna. xylemanalytics.com
Algal toxicity assessments have also been performed. The EC50 for Skeletonema costatum was reported as 57,100 mg/l after 72 hours. xylemanalytics.com
Here is a summary of some aquatic ecotoxicity data for this compound:
| Organism | Endpoint | Value | Exposure Time | Source |
| Oncorhynchus mykiss | LC50 | > 1,000 mg/l | 96 h | cdhfinechemical.comxylemanalytics.com |
| Fish | NOELR | > 1,000 mg/l | 28 d | carlroth.comcarlroth.com |
| Daphnia magna | EC50 | 0.2 mg/l | 48 h | chemicalbook.com |
| Daphnia magna | Remarks | No toxicity at limit of solubility | - | xylemanalytics.com |
| Skeletonema costatum | EC50 | 57,100 mg/l | 72 h | xylemanalytics.com |
Advanced Toxicological Endpoints Assessment (e.g., genotoxicity, repeated dose toxicity, reproductive toxicity)
Advanced toxicological endpoints for this compound, including genotoxicity, repeated dose toxicity, and reproductive toxicity, have been assessed, often utilizing data from read-across analogs. nih.govlu.seresearchgate.net
Genotoxicity assessments suggest that this compound is not expected to be genotoxic. nih.govlu.sechemos.decarlroth.comcarlroth.comresearchgate.net In vitro genotoxicity tests, such as the Ames test, in vitro mammalian cell gene mutation tests (using Chinese hamster lung cells and mouse lymphoma cells), and sister chromatid exchange assays (using Chinese hamster ovary cells), have yielded negative results. chemicalbook.com In vivo tests, including the micronucleus test in mice and the dominant lethal test in rats, were also negative. chemicalbook.com
For repeated dose toxicity and reproductive toxicity, data from read-across analogs like undecane have been used. nih.govlu.seresearchgate.net These data provide calculated Margins of Exposure (MOE) greater than 100 for both repeated dose toxicity and reproductive toxicity endpoints, indicating a low risk. nih.govlu.seresearchgate.net Based on available data, the classification criteria for reproductive toxicity are not met for this compound. windows.netchemos.decarlroth.comcarlroth.com Fertility and developmental toxicity tests using similar products did not reveal any effects on reproduction. windows.net
Specific target organ toxicity assessments for single and repeated exposure have indicated that this compound is not classified as a specific target organ toxicant. windows.netchemicalbook.comchemos.decarlroth.comcarlroth.com
While some safety data sheets indicate "No data available" for carcinogenicity and reproductive toxicity chemicalbook.comxylemanalytics.com, other assessments, particularly those utilizing read-across, provide a basis for concluding a low concern for these endpoints. nih.govlu.sewindows.netchemos.decarlroth.comcarlroth.comresearchgate.net
Here is a summary of some toxicological endpoints for this compound:
| Endpoint | Assessment Outcome | Basis / Remarks | Source |
| Genotoxicity | Not expected | Negative results in in vitro and in vivo tests. | nih.govlu.sechemicalbook.comchemos.decarlroth.comcarlroth.comresearchgate.net |
| Repeated Dose Toxicity | Low concern | MOE > 100 based on read-across. | nih.govlu.seresearchgate.net |
| Reproductive Toxicity | Low concern | MOE > 100 based on read-across; classification criteria not met. | nih.govlu.sewindows.netchemos.decarlroth.comcarlroth.comresearchgate.net |
| Carcinogenicity | No data available / Not classified | Some sources state no data; others state not classified. | chemicalbook.comchemos.decarlroth.comxylemanalytics.comcarlroth.com |
| Aspiration Hazard | May be fatal if swallowed and enters airways | Known to cause human aspiration toxicity hazards. | windows.netchemicalbook.comchemos.decarlroth.comxylemanalytics.comcarlroth.com |
Synthesis and Derivatization of N Dodecane and Its Derivatives
Direct Synthesis Methodologies for n-Dodecane and Related Compounds
A promising route for the renewable production of dodecanol (B89629) and n-dodecane utilizes lignocellulose-derived methyl isobutyl ketone (MIBK) as a starting material. An integrated two-step process in a dual-bed continuous flow reactor has been developed for this purpose. In the first step, MIBK undergoes a self-condensation reaction to form C12 oxygenates (a mixture of C12 alcohol and ketone). This reaction is efficiently catalyzed by a Pd-modified magnesium-aluminium hydrotalcite (Pd-MgAl-HT) catalyst, achieving a high total carbon yield. In the second step, these C12 intermediates are either hydrogenated to dodecanol or hydrodeoxygenated to a branched dodecane (B42187) isomer, 2,4,8-trimethylnonane, which is suitable for jet fuel applications nih.govresearchgate.netresearchgate.net.
The hydrogenation of the C12 oxygenates to dodecanol is typically carried out over a Ru/C catalyst, while the hydrodeoxygenation to the this compound analog is achieved using a Cu/SiO₂ catalyst nih.govresearchgate.net. This dual-bed reactor system represents a direct pathway to synthesize C12 compounds from a C6 platform molecule derived from biomass.
| Reaction Step | Catalyst | Product | Total Carbon Yield of C12 Oxygenates |
|---|---|---|---|
| MIBK Self-Condensation | Pd-MgAl-HT | C12 Alcohol and Ketone | 73.0% nih.govresearchgate.net |
| Hydrogenation of C12 Oxygenates | Ru/C | Dodecanol | - |
| Hydrodeoxygenation of C12 Oxygenates | Cu/SiO₂ | 2,4,8-trimethylnonane | - |
Hydrodeoxygenation (HDO) of fatty acids is a key technology for the production of linear alkanes, which are valuable as diesel and jet fuel components. Dodecanoic acid (lauric acid), a C12 fatty acid, can be effectively converted to n-dodecane through catalytic HDO. This process involves the removal of oxygen atoms from the fatty acid molecule in the presence of a catalyst and a hydrogen source.
Various catalytic systems have been investigated for this transformation. Platinum nanoparticles supported on niobium pentoxide (Pt/Nb₂O₅) have demonstrated high activity and selectivity for the hydrogenation of lauric acid to n-dodecane, with yields ranging from 88% to 100% under solvent-free conditions rsc.org. The reaction proceeds through a consecutive pathway involving the initial hydrogenation of the carboxylic acid to 1-dodecanol, followed by dehydration and further hydrogenation to the final alkane product rsc.org.
Bimetallic catalysts, such as nickel-molybdenum supported on silica (B1680970) (Ni-Mo/SiO₂), have also been shown to be highly efficient. For instance, a Ni₅Mo₇/SiO₂ catalyst can achieve complete conversion of lauric acid with a selectivity to this compound of over 70% under optimized hydrogen pressure mdpi.com. The presence of molybdenum is believed to play a crucial role in the hydrodehydration of the alcohol intermediate, thereby enhancing the selectivity towards this compound mdpi.comresearchgate.net.
| Catalyst | Substrate | Product | Yield/Selectivity | Reaction Conditions |
|---|---|---|---|---|
| Pt/Nb₂O₅ | Lauric Acid | n-Dodecane | 88-100% Yield rsc.org | 8 bar H₂, 180–250 °C, solvent-free rsc.org |
| Ni₅Mo₇/SiO₂ | Lauric Acid | n-Dodecane | >70% Selectivity mdpi.com | >4.67 MPa H₂ mdpi.com |
Functionalization and Derivatization of this compound-Based Molecules
1,4,7,10-Tetraazacyclothis compound-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelating agent. While not a simple this compound derivative, its synthesis and functionalization are relevant to the broader theme of derivatizing this compound-based structures. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of DOTA derivatives nih.govnih.govorganic-chemistry.orginterchim.fr. This reaction allows for the efficient and specific conjugation of DOTA to various biomolecules.
The strategy involves preparing DOTA molecules functionalized with either an azide (B81097) or an alkyne group. These functionalized DOTA precursors can then be "clicked" onto a biomolecule containing the complementary functionality (alkyne or azide, respectively). This method is highly valued for its high yields, mild reaction conditions, and biocompatibility nih.govnih.gov. For instance, DOTA can be attached to a monofluoro-cyclooctyne to facilitate copper-free click chemistry with an azide-modified peptide, leading to the formation of a stable conjugate nih.gov. The resulting triazole linker formed by the click reaction is stable and does not interfere with the metal-chelating properties of the DOTA macrocycle nih.gov.
While N,N,N',N'-Tetramethylethylenediamine (TMEDA) is structurally related to ethane rather than this compound, its synthesis is included here as per the provided outline. TMEDA is a bidentate ligand widely used in organic and organometallic chemistry. An improved industrial synthesis of TMEDA involves the reaction of 1,2-dichloroethane with an aqueous solution of dimethylamine google.com. The process is carried out at elevated temperatures (95-104 °C) and pressures (0.4-0.9 MPa) with a specific molar ratio of reactants to enhance the selectivity and yield of the final product google.com.
The reaction parameters are critical for optimizing the yield and minimizing side reactions. A continuous process for TMEDA production has also been developed, operating at higher temperatures (130-200 °C) and pressures (80-120 bar) google.com.
| Reactants | Molar Ratio (DCE:DMA) | Temperature | Pressure | Yield |
|---|---|---|---|---|
| 1,2-dichloroethane (DCE), Dimethylamine (DMA) | 1:3 to 1:3.5 google.com | 111-119 °C google.com | 0.4-0.9 MPa google.com | Not specified |
Process Intensification Strategies for this compound Synthesis and Derivatization
Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. These strategies are highly applicable to the synthesis and derivatization of this compound and related compounds.
Continuous Flow Synthesis: This technique involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor. Continuous flow systems offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for highly exothermic or hazardous reactions rsc.orgscispace.comnih.govmdpi.com. The synthesis of dodecanol and this compound from MIBK in a dual-bed continuous flow reactor is a prime example of this strategy nih.govresearchgate.net. Similarly, the HDO of fatty acids to produce n-dodecane can be significantly improved by transitioning from batch to continuous flow processes, allowing for better catalyst performance and easier product separation.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate chemical reactions by efficiently heating the reaction mixture mdpi.comresearchgate.netajrconline.orgnih.gov. This technique can lead to higher yields, shorter reaction times, and often, cleaner reactions with fewer byproducts compared to conventional heating methods mdpi.comresearchgate.net. The synthesis of this compound derivatives, such as the functionalization of dodecanethiol, could potentially be expedited using microwave-assisted methods amazonaws.com.
Multifunctional Reactors: These reactors combine multiple unit operations, such as reaction and separation, into a single piece of equipment. For example, reactive distillation could be employed in derivatization reactions of this compound where one of the products is volatile, allowing for its continuous removal to drive the reaction to completion mdpi.com. The use of multifunctional reactors can lead to significant reductions in capital and operating costs, as well as improved process efficiency mdpi.com.
Emerging Research Directions and Future Perspectives in Dodecane Science
Exploration of Novel Applications in Biotechnology with Dodecane (B42187)
This compound is increasingly being utilized in biotechnology as a substrate for microbial transformations to produce high-value chemicals. Its low aqueous solubility and biocompatibility make it an effective organic phase for two-phase bioprocessing systems, which can enhance product yields and simplify downstream processing.
Biotransformation into Value-Added Chemicals: Microorganisms are being harnessed to convert n-dodecane into valuable dicarboxylic acids, alcohols, and diols. For instance, the yeast Candida tropicalis has been identified and improved through mutagenesis for the production of dodecanedioic acid (DC-12), a monomer used in the synthesis of polymers like nylon 6,12. nih.gov Research has demonstrated the potential to significantly increase productivity; a mutant strain, designated 91, was shown to produce 3,326 mg/L of DC-12, a 2.5-fold increase over the parent strain. nih.gov
Similarly, recombinant Escherichia coli strains have been engineered for the efficient biotransformation of this compound. By expressing an alkane-inducible monooxygenase operon and co-expressing an alkane membrane facilitator (AlkL) from Pseudomonas putida, researchers have achieved high-level production of specialty chemicals. researchgate.net This system can produce 1.5 g/L of 1-dodecanol in 20 hours and, by using a this compound-1-dodecanol substrate mixture, can generate 3.76 g/L of 1,12-dodecanediol in 68 hours. researchgate.net These compounds have applications in personal care products, industrial lubricants, and as precursors for medical polymers. researchgate.net
Role as an Oxygen Vector: In aerobic fermentation processes, oxygen availability is often a limiting factor for microbial growth and productivity. This compound can act as an "oxygen vector," a carrier that enhances the oxygen transfer rate from the gas phase to the aqueous culture medium. The addition of n-dodecane to fermentation broths has been shown to significantly increase the volumetric mass transfer coefficient (k(L)a), leading to improved yields of metabolites. researchgate.net This technique has been successfully applied to improve the production of various bioproducts, including antibiotics and enzymes. researchgate.net
| Product | Microorganism | Substrate | Titer Achieved | Reference |
| Dodecanedioic acid (DC-12) | Candida tropicalis NTU-512 (mutant 91) | n-Dodecane | 3,326 mg/L | nih.gov |
| 1-Dodecanol | Recombinant Escherichia coli | This compound | 1.5 g/L | researchgate.net |
| 1,12-Dodecanediol | Recombinant Escherichia coli | This compound-1-dodecanol mixture | 3.76 g/L | researchgate.net |
Research on Enhanced Production Efficiency and Environmental Sustainability for this compound
The traditional production of this compound relies on the fractional distillation of crude oil. However, growing concerns over fossil fuel depletion and climate change have spurred research into sustainable and environmentally friendly production methods. nih.gov
Bio-based Production Routes: A promising avenue is the production of this compound from renewable biomass. Lignocellulosic biomass, a non-food feedstock, can be catalytically converted into furfural, which can then be transformed into long-chain alkanes like n-dodecane. nih.gov This pathway offers a green alternative to petroleum-based production. Furthermore, microbial biosynthesis is emerging as a viable strategy for producing alkanes directly. nih.gov Engineered microorganisms can be cultivated on waste carbon sources, such as byproducts from the biodiesel industry, to produce "bio-alkanes." rsc.org This approach not only utilizes renewable feedstocks but also helps in waste valorization, contributing to a circular economy. rsc.org Endophytic bacteria, such as Bacillus species isolated from plants, have been identified as potential producers of a range of alkanes, including this compound, presenting a novel source for biofuel production. nih.gov
Improving Catalytic Processes: For both biomass conversion and traditional refining, catalyst development is key to enhancing efficiency. Research into the catalytic cracking of n-dodecane over zeolite-based catalysts, such as ZSM-5, aims to produce lighter olefins and aromatics, which are essential building blocks for the chemical industry. nih.gov Studies are also focused on processes like hydro-isomerization over platinum-supported catalysts to produce high-quality bio-jet fuel from n-dodecane derived from renewable sources. researchgate.net The goal is to create more selective and durable catalysts that can operate under milder conditions, reducing energy consumption and environmental impact.
Synergistic Integration of Experimental and Computational Approaches in this compound Research
A deep understanding of this compound's chemical behavior, particularly at the high temperatures and pressures relevant to combustion, is crucial for its application as a fuel surrogate. Modern research increasingly relies on the powerful synergy between advanced experimental techniques and sophisticated computational modeling to unravel these complex processes. researchgate.netjddhs.commdpi.comtarakanovagroup.org
Experimental Investigations: Experimental studies provide foundational data on this compound's properties and reactivity. High-temperature chemical reactors are used to study the pyrolysis of n-dodecane, allowing for the in-situ identification of nascent decomposition products using techniques like single-photon vacuum ultraviolet (VUV) photoionization mass spectrometry. nih.gov Such experiments have identified key products like ethylene (B1197577), methyl radicals, and various 1-alkenes. nih.gov Furthermore, ignition delay times, a critical parameter for combustion modeling, are measured for n-dodecane over wide ranges of temperatures, pressures, and equivalence ratios using facilities like heated shock tubes and rapid compression machines. researchgate.net
Computational Modeling: Computational approaches, including electronic structure calculations and the development of chemical kinetic mechanisms, provide a theoretical framework to interpret experimental findings. researchgate.netnih.gov These models can simulate the complex reaction networks involved in this compound oxidation and pyrolysis. For example, detailed kinetic models for n-dodecane, sometimes containing hundreds of species and thousands of reactions, are developed and refined by comparing their predictions against experimental data for ignition delay times and species profiles. researchgate.netcornell.edu This iterative process of model development and validation leads to more accurate and reliable predictive tools. researchgate.net The integration of these validated, albeit often large, mechanisms into computational fluid dynamics (CFD) simulations is essential for designing and optimizing combustion systems. osti.gov
This combined approach ensures a more rational and efficient workflow, where computational predictions guide experiments, and experimental results validate and refine computational models. jddhs.commdpi.com
This compound as a Surrogate Fuel in Advanced Propulsion and Energy Systems Research
This compound is a principal component in the formulation of surrogate fuels, which are mixtures of a few well-characterized compounds designed to emulate the physical and chemical properties of complex real-world fuels like jet fuel and diesel. wikipedia.org Its molecular mass and hydrogen-to-carbon ratio better reflect the n-alkane content of kerosene-based fuels compared to shorter alkanes like n-decane. wikipedia.org
Formulation of Surrogate Fuels: Surrogate fuels are tailored to match specific target properties of the real fuel, such as cetane number (CN), threshold sooting index (TSI), density, and heating value. mdpi.com N-dodecane is frequently blended with other components representing different hydrocarbon classes found in petroleum fuels, including iso-alkanes, cyclo-alkanes, and aromatics. researchgate.net
For example, a four-component jet fuel surrogate has been formulated with 39.05% n-dodecane, 21.79% isocetane, 11.49% decalin, and 27.67% toluene (by mole fraction) to accurately replicate the properties of real jet fuel. mdpi.com Another surrogate designed to represent a conventional jet fuel used 77% n-dodecane and 23% m-xylene. osti.gov The development of these surrogates is vital for conducting controlled and repeatable experiments and for providing simplified, yet realistic, fuel models for CFD simulations of advanced engines. osti.govmdpi.com
| Surrogate Fuel Target | Component 1 | Component 2 | Component 3 | Component 4 | Reference |
| Jet Fuel | n-Dodecane (39.05%) | Isocetane (21.79%) | Decalin (11.49%) | Toluene (27.67%) | mdpi.com |
| RP-3 Kerosene | n-Dodecane | n-Tetradecane | Isothis compound | Decalin | mdpi.com |
| Conventional Jet Fuel | n-Dodecane (77%) | m-Xylene (23%) | - | - | osti.gov |
| MURI2 Jet Fuel Surrogate | n-Dodecane | Iso-octane | n-Propylbenzene | 1,3,5-Trimethylbenzene | mdpi.com |
Application in Combustion Research: The use of this compound-based surrogates allows researchers to study fundamental combustion phenomena, such as autoignition, flame propagation, and soot formation, under conditions relevant to advanced propulsion and energy systems like gas turbines and high-efficiency diesel engines. patsnap.comresearchgate.net By using a well-defined surrogate, the complex chemistry of real fuel combustion can be modeled more accurately, aiding in the design of future systems with higher performance and lower emissions. researchgate.netpatsnap.com
Q & A
Basic: What experimental methods are recommended for characterizing dodecane’s thermodynamic properties in laboratory settings?
Answer: Standard methods include gas chromatography-mass spectrometry (GC-MS) for purity analysis and differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to measure phase transitions and thermal stability. For vapor-liquid equilibrium studies, static or dynamic methods with calibrated pressure sensors are employed. Ensure calibration against reference standards (e.g., n-alkane mixtures) to minimize systematic errors .
Basic: How can this compound be quantified in microbial cultures with minimal interference from biological matrices?
Answer: Use solvent extraction (e.g., hexane or dichloromethane) followed by GC-MS analysis. A this compound overlay (10–15% v/v) in fermentation systems traps volatile metabolites, enabling phase separation for easier recovery. Note that residual this compound in GC-MS systems may require reduced injection volumes or post-run cleaning protocols to avoid contamination .
Advanced: What experimental design optimizes this compound removal efficiency in rotating biological contactor systems?
Answer: Response surface methodology (RSM) with central composite design is effective for optimizing variables like disc rotation speed, hydraulic retention time, and biomass dosage. ANOVA analysis of RSM data identifies significant factors (e.g., quadratic terms for influent concentration) and generates predictive models (e.g., coded equations for % removal). Validate models using triplicate runs at predicted optimal conditions .
Advanced: How should researchers resolve contradictions between simulated and experimental this compound droplet size distributions in turbulent flows?
Answer: Compare simulation outputs (e.g., Eulerian-Lagrangian models) with experimental Sauter mean diameter (SMD) measurements via laser diffraction. Discrepancies often arise from assumptions in turbulence-chemistry interaction models. Calibrate simulation parameters (e.g., breakup/coalescence kernels) using high-resolution experimental data at multiple nozzle distances .
Advanced: What protocols mitigate this compound interference in GC-MS during microbial volatile organic compound (VOC) analysis?
Answer: Implement a post-run bake-out cycle (250°C for 30 minutes) to purge residual this compound from the GC column. Alternatively, use a pre-column solvent trap or switch to a guard column. For low-concentration VOCs, employ selective ion monitoring (SIM) to distinguish target peaks from this compound’s dominant ions (e.g., m/z 57, 85) .
Basic: What methodologies are used to study this compound’s solubility in polar and nonpolar solvents?
Answer: Shake-flask methods with UV-Vis spectroscopy or gravimetric analysis are standard. For polar solvents, cloud point titration determines solubility limits. Molecular dynamics simulations (e.g., COSMO-RS) predict solubility parameters, validated experimentally via Hansen solubility sphere analysis .
Advanced: How can statistical models improve the interpretation of this compound biodegradation kinetics in soil systems?
Answer: Apply mixed-effects models to account for soil heterogeneity and microbial community variability. Use Monod kinetics with inhibition terms for high this compound concentrations. Pair with ANOVA to assess surfactant-enhanced solubilization effects (e.g., arginine-based surfactants increasing bioavailability by 40–60%) .
Basic: What safety protocols are critical for handling this compound in laboratory experiments?
Answer: Use fume hoods for volatile exposures, chemical-resistant gloves (nitrile), and spill-containment trays. For large-scale use, implement static grounding to prevent ignition. Toxicity data (e.g., LD50) should inform institutional biosafety committee approvals, particularly for in vivo studies .
Advanced: How do surfactant-enhanced solubilization techniques impact this compound remediation in contaminated soils?
Answer: Column studies with arginine-based glycerolipidic surfactants show 2–3× higher this compound recovery via micellar solubilization. Optimize surfactant concentration (critical micelle concentration ±20%) and injection rates to balance mobilization and soil stability. Monitor via total organic carbon (TOC) analysis and GC-MS .
Advanced: What standards ensure reproducibility in reporting this compound-related experimental data?
Answer: Follow FAIR principles:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
